LEI-101
Description
Properties
CAS No. |
1228660-00-1 |
|---|---|
Molecular Formula |
C23H26ClFN4O4S |
Molecular Weight |
508.9934 |
IUPAC Name |
3-Cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride |
InChI |
InChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H |
InChI Key |
APLLNJWPLUIBCG-UHFFFAOYSA-N |
SMILES |
O=C1N(C2CC2)C(CN1CC3=CC=C(C4=NC(CN(CC5)CCS5(=O)=O)=C(F)C=C4)C=C3)=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LEI101; LEI 101; LEI-101 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Elucidation of the Mechanism of Action for LEI-101
Disclaimer: Initial research indicates that "LEI-101" is not a recognized designation for a therapeutic agent in major public databases. However, the nomenclature closely resembles two investigational drugs: 2B3-101 for brain malignancies and KAN-101 for celiac disease. This guide provides a comprehensive overview of the mechanism of action for both compounds, as it is plausible that "this compound" is a typographical error.
Part 1: 2B3-101 (Glutathione Pegylated Liposomal Doxorubicin)
Audience: Researchers, scientists, and drug development professionals.
Core Concept: Overcoming the Blood-Brain Barrier
2B3-101 is a novel drug formulation designed to deliver the chemotherapeutic agent doxorubicin across the blood-brain barrier (BBB) for the treatment of brain cancers, such as high-grade gliomas and brain metastases. The core innovation of 2B3-101 lies in its targeted delivery system, which utilizes the body's natural transport mechanisms to ferry the drug into the brain.
Mechanism of Action
The mechanism of action of 2B3-101 is two-fold:
-
Targeted Delivery Across the Blood-Brain Barrier: 2B3-101 is a liposomal formulation of doxorubicin that is pegylated (coated with polyethylene glycol) and conjugated with glutathione. Glutathione, a tripeptide, is actively transported across the BBB by specific transporters on the surface of brain capillary endothelial cells. By mimicking an endogenous substrate, the glutathione-coated liposomes are recognized and transported into the brain, carrying their doxorubicin payload. This targeted approach is designed to increase the concentration of doxorubicin at the tumor site within the brain.
-
Cytotoxic Effect of Doxorubicin: Once within the brain, the liposomes gradually release doxorubicin. Doxorubicin exerts its cytotoxic effects through multiple mechanisms:
-
DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with the DNA and topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.
-
Signaling and Transport Pathway
The following diagram illustrates the proposed transport mechanism of 2B3-101 across the blood-brain barrier.
Caption: Transport of 2B3-101 across the blood-brain barrier.
Quantitative Data Summary
Table 1: Preclinical Efficacy of 2B3-101 in Brain Tumor-Bearing Mice [1][2][3]
| Parameter | Saline Control | Pegylated Liposomal Doxorubicin (PLD) | 2B3-101 |
| Tumor Growth Inhibition (vs. Saline) | - | Not Significant | Significant (p<0.01) |
| Tumor Growth Inhibition (vs. PLD) | - | - | Significant (p<0.05) |
| Complete Tumor Regression (Weekly Dosing) | 0/9 | 0/9 | 2/9 |
| Complete Tumor Regression (Twice-Weekly Dosing) | Not Reported | Not Reported | 1/9 |
| Median Survival Increase (vs. Saline) | - | 16.1% | 38.5% (p<0.001) |
| Median Survival Increase (vs. PLD) | - | - | Significant (p<0.05) |
Table 2: Clinical Efficacy of 2B3-101 in Phase I/IIa Trials [4][5][6]
| Patient Population | Best Overall Response |
| Recurrent High-Grade Glioma (n=25) | 52% Stable Disease (SD) |
| Breast Cancer Brain Metastases (n=23) | 9% Partial Response (PR), 48% Stable Disease (SD) |
Experimental Protocols
1.5.1 In Vitro Uptake Experiments [1]
-
Cell Line: Human brain capillary endothelial cell line (hCMEC/D3).
-
Methodology: Cells were seeded in 24-well plates and grown to confluence. They were then incubated with 2B3-101 or control formulations at various concentrations and for different durations at 37°C. After incubation, cells were washed, lysed, and the intracellular doxorubicin concentration was measured using fluorescence spectroscopy.
1.5.2 In Vivo Efficacy Studies in Mice [1][2][3]
-
Animal Model: Athymic FVB mice with experimentally induced human glioblastoma (luciferase-transfected U87MG cells).
-
Treatment Regimen: Mice were treated with weekly or twice-weekly intravenous injections of 5 mg/kg 2B3-101, pegylated liposomal doxorubicin, or saline.
-
Efficacy Assessment: Tumor growth was monitored by measuring bioluminescence intensity. Survival was also monitored.
-
Pharmacokinetics: [¹⁴C]-labeled doxorubicin was used to determine plasma and brain tissue concentrations at various time points post-injection.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for 2B3-101.
Part 2: KAN-101 (Liver-Targeted Immune Tolerance Therapy)
Audience: Researchers, scientists, and drug development professionals.
Core Concept: Inducing Antigen-Specific Immune Tolerance
KAN-101 is an investigational therapy for celiac disease, an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. KAN-101 is designed to re-educate the immune system to tolerate gluten, thereby preventing the inflammatory response that damages the small intestine.
Mechanism of Action
KAN-101's mechanism of action is centered on leveraging the natural tolerogenic properties of the liver.
-
Targeted Delivery to the Liver: KAN-101 consists of a deaminated gliadin peptide (an antigen involved in celiac disease) conjugated to a synthetic, liver-targeting glycopolymer. This glycopolymer is recognized by specific receptors on liver sinusoidal endothelial cells (LSECs) and other antigen-presenting cells (APCs) in the liver.
-
Induction of Immune Tolerance: The liver has a unique immune environment that promotes tolerance to antigens delivered via the portal circulation. By delivering the gliadin antigen directly to the liver, KAN-101 is thought to induce a state of antigen-specific immune tolerance through several potential mechanisms:
-
T-cell Anergy: Presentation of the antigen by liver APCs in the absence of co-stimulatory signals can lead to the functional inactivation (anergy) of gliadin-specific T-cells.
-
Clonal Deletion: Repeated exposure to the antigen in the liver can lead to the apoptosis and elimination of gliadin-specific T-cell clones.
-
Induction of Regulatory T-cells (Tregs): The liver environment can promote the differentiation of T-cells into Tregs, which actively suppress the inflammatory response to the antigen.
-
Signaling and Immune Pathway
The following diagram illustrates the proposed mechanism for the induction of immune tolerance by KAN-101.
Caption: Proposed mechanism of KAN-101-induced immune tolerance.
Quantitative Data Summary
Table 3: Pharmacodynamic Effects of KAN-101 in a Phase 1 Clinical Trial [7][8][9]
| Parameter | Placebo | KAN-101 |
| Gliadin-Specific T-cell Response (ELISpot) | Increase post-gluten challenge | Reduced response |
| Plasma IL-2 Levels (post-gluten challenge) | Significant increase | Dose-dependent reduction |
| Safety and Tolerability | Well-tolerated | Well-tolerated at all doses tested |
Table 4: Pharmacokinetic Parameters of KAN-101 in a Phase 1 Clinical Trial [9]
| Parameter | Value |
| Systemic Clearance | Rapid (within ~6 hours) |
| Accumulation with Repeated Dosing | None observed |
Experimental Protocols
2.5.1 Phase 1 ACeD Clinical Trial [7][10][11][12]
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
-
Patient Population: Adults (18-70 years) with biopsy-confirmed celiac disease, on a gluten-free diet for at least 12 months.
-
Intervention: Intravenous infusion of KAN-101 or placebo. In the multiple-ascending dose cohorts, doses were administered on days 1, 4, and 7.
-
Gluten Challenge: A defined oral gluten challenge was administered to assess the pharmacodynamic effects of KAN-101.
-
Primary Endpoint: Safety and tolerability.
-
Secondary and Exploratory Endpoints: Pharmacokinetics, serum cytokine levels (e.g., IL-2), and gliadin-specific T-cell responses measured by ELISpot.
Clinical Trial Workflow Diagram
References
- 1. Pharmacokinetics, Brain Delivery, and Efficacy in Brain Tumor-Bearing Mice of Glutathione Pegylated Liposomal Doxorubicin (2B3-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Brain Delivery, and Efficacy in Brain Tumor-Bearing Mice of Glutathione Pegylated Liposomal Doxorubicin (2B3-101) | PLOS One [journals.plos.org]
- 3. Pharmacokinetics, brain delivery, and efficacy in brain tumor-bearing mice of glutathione pegylated liposomal doxorubicin (2B3-101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NT-23: PHASE 1/2A STUDY OF GLUTATHIONE PEGYLATED LIPOSOMAL DOXORUBICIN (2B3-101) IN BREAST CANCER PATIENTS WITH BRAIN METASTASES (BCBM) OR RECURRENT HIGH GRADE GLIOMAS (HGG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P08.03: 2B3-101, GLUTATHIONE PEGYLATED LIPOSOMAL DOXORUBICIN, IN PATIENTS WITH RECURRENT HIGH GRADE GLIOMAS AND BREAST CANCER BRAIN METASTASES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biospace.com [biospace.com]
- 8. celiac.org [celiac.org]
- 9. Encouraging results for Anokion’s KAN-101 in coeliac disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. beyondceliac.org [beyondceliac.org]
- 11. anokion.com [anokion.com]
- 12. anokion.com [anokion.com]
LEI-101: A Technical Guide to its Discovery, Synthesis, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of LEI-101, a potent and selective partial agonist for the cannabinoid receptor 2 (CB2). This compound has demonstrated therapeutic potential in preclinical models of inflammation and oxidative stress-related diseases, such as chemotherapy-induced nephrotoxicity. This guide details the discovery, synthesis pathway, and key experimental protocols for the in vitro and in vivo characterization of this promising compound. All quantitative data are presented in structured tables, and relevant pathways and workflows are visualized using diagrams.
Introduction to this compound
This compound, with the chemical name 3-Cyclopropyl-1-[[4-[6-[(1,1-dioxido-4-thiomorpholinyl)methyl]-5-fluoro-2-pyridinyl]phenyl]methyl]-2,4-imidazolidinedione hydrochloride, is a novel, orally bioavailable and peripherally restricted selective cannabinoid CB2 receptor agonist.[1][2] Its discovery stems from a class of 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives.[3] this compound exhibits high selectivity for the CB2 receptor over the CB1 receptor, which is advantageous as it avoids the psychoactive effects associated with CB1 receptor activation.[1][2] Preclinical studies have highlighted its protective effects in a mouse model of cisplatin-induced kidney damage, where it attenuates renal inflammation and oxidative stress.[2]
Discovery and Synthesis Pathway
The synthesis of this compound is part of a broader discovery effort focused on developing selective CB2 receptor agonists. The core scaffold of this compound was identified and optimized in a study by van der Stelt et al. (2011). While the specific, step-by-step synthesis of this compound is not detailed in the primary pharmacology paper by Mukhopadhyay et al. (2016), the foundational synthetic route for this class of compounds is provided in the earlier medicinal chemistry publication.
The logical synthesis pathway, based on related compounds, would involve a multi-step process culminating in the formation of the imidazolidinedione core and subsequent functionalization.
Caption: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | Binding Affinity (pEC50) | Selectivity vs. CB1 | Reference |
| Human CB2 | 8.0 | >100-fold | [1][2] |
| Human CB1 | Not specified | - | [2] |
Table 2: In Vitro Functional Activity
| Assay | Activity | Potency | Reference |
| β-arrestin Recruitment (hCB2) | Partial Agonist | Not specified | [2] |
| GTPγS Binding (hCB2) | Partial Agonist | Not specified | [2] |
Table 3: In Vivo Efficacy in Cisplatin-Induced Nephrotoxicity Model
| Dose (mg/kg) | Administration | Effect | Reference |
| 3 or 10 | p.o. or i.p. | Dose-dependent prevention of kidney dysfunction and morphological damage | [2] |
| up to 60 | p.o. | No CNS-mediated effects in the tetrad assay | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further research.
Synthesis of this compound
The synthesis of the parent compound class of this compound is described in the Journal of Medicinal Chemistry, 2011, 54, 7350. The specific protocol for this compound would be a variation of this general method. Researchers should refer to the supplementary information of this publication for detailed procedures.
In Vitro Assays
4.2.1. CB1 and CB2 Receptor Binding Assays
A displacement binding assay using cell membranes from CHO cells stably transfected with the human CB1 or CB2 receptor is a standard method.[4]
-
Protocol Outline:
-
Prepare cell membrane homogenates.
-
Incubate membranes with a known radioligand (e.g., [3H]CP55,940) and varying concentrations of this compound.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate Ki values from the IC50 values determined from concentration-response curves.
-
Caption: Workflow for CB receptor binding assay.
4.2.2. β-Arrestin Recruitment Assay
The PathHunter® β-arrestin recruitment assay is a common method to assess functional activity at GPCRs.[1][5]
-
Protocol Outline:
-
Use CHO cells co-expressing the CB2 receptor fused to a β-galactosidase fragment and β-arrestin fused to the complementing enzyme fragment.
-
Plate cells in a 384-well plate.[5]
-
Add varying concentrations of this compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the chemiluminescent substrate for β-galactosidase.
-
Measure luminescence to quantify β-arrestin recruitment.
-
4.2.3. [35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.[3][6][7]
-
Protocol Outline:
-
Incubate cell membranes expressing the CB2 receptor with varying concentrations of this compound in the presence of GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Allow the binding reaction to proceed.
-
Terminate the reaction and separate bound from free [35S]GTPγS via filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Caption: Workflow for in vitro functional assays.
In Vivo Cisplatin-Induced Nephrotoxicity Model
This model is used to evaluate the therapeutic potential of this compound in a clinically relevant context of kidney injury.[2][8]
-
Protocol Outline:
-
Use male C57BL/6 mice.[9]
-
Administer a single nephrotoxic dose of cisplatin (e.g., 20 mg/kg, i.p.).
-
Treat mice with this compound (e.g., 3 or 10 mg/kg, p.o. or i.p.) at a specified time relative to cisplatin administration (e.g., 1.5 hours before).[2]
-
Monitor animals for signs of toxicity and body weight changes.
-
At a predetermined endpoint (e.g., 72 hours post-cisplatin), collect blood and kidney tissue.[9]
-
Analyze blood for markers of kidney function (e.g., BUN, creatinine).
-
Process kidney tissue for histopathology, and markers of oxidative stress (e.g., 4-HNE) and inflammation.[9]
-
Signaling Pathway
This compound acts as a partial agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is known to modulate inflammatory responses.
Caption: Simplified CB2 receptor signaling pathway.
Conclusion
This compound is a well-characterized, selective CB2 receptor partial agonist with demonstrated efficacy in preclinical models of kidney disease. This technical guide provides a centralized resource for researchers, summarizing its discovery, synthesis, and the key experimental protocols for its continued investigation. The provided data and methodologies should facilitate further research into the therapeutic potential of this compound and related compounds.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist LEI‐101 prevents cisplatin‐induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NLX-101 Biological Targets and Pathways
Based on the initial search, information on a specific biological agent designated "LEI-101" is not publicly available. The search results point to a financial identifier (Legal Entity Identifier) and several other therapeutic agents with similar "101" numbering such as BZL101, EDIT-101, NLX-101, BRL-101, and KAN-101.
To fulfill the user's request for an in-depth technical guide, a specific and documented biological agent is required. Given the lack of data for "this compound," this request cannot be completed as originally specified.
However, to demonstrate the requested format and type of content, a closely related and publicly documented agent, NLX-101 , will be used as a substitute for the purpose of this response. NLX-101 is a selective 5-HT1A receptor biased agonist with available preclinical data on its mechanism and signaling pathways.
This guide provides a detailed overview of the biological targets and associated signaling pathways of NLX-101, a selective cortical 5-HT1A receptor biased agonist. The information is intended for researchers, scientists, and drug development professionals.
Core Biological Target
The primary biological target of NLX-101 is the 5-HT1A receptor , a subtype of the serotonin receptor. NLX-101 acts as a biased agonist , preferentially activating specific downstream signaling pathways.
Mechanism of Action
NLX-101 exhibits its therapeutic effects through a unique mechanism of action at the 5-HT1A receptor, primarily within the cortex. Its biased agonism leads to a distinct signaling cascade compared to other 5-HT1A receptor agonists.
The proposed mechanism involves the following steps:
-
Receptor Binding: NLX-101 binds to and activates 5-HT1A receptors located on GABAergic interneurons in the medial prefrontal cortex (mPFC).
-
Inhibition of GABAergic Interneurons: Activation of these 5-HT1A receptors leads to the inhibition of GABAergic interneurons.
-
Disinhibition of Glutamatergic Neurons: The inhibition of GABAergic interneurons results in the disinhibition of glutamatergic pyramidal neurons.
-
Increased Glutamate and Dopamine Release: This disinhibition leads to an increased release of glutamate and dopamine in the mPFC, which is believed to contribute to its antidepressant-like effects.[1]
Signaling Pathways
NLX-101 modulates intracellular signaling pathways downstream of 5-HT1A receptor activation. The key pathways identified are the ERK1/2 and mTOR signaling pathways.[1]
Below is a diagram illustrating the proposed signaling pathway of NLX-101.
References
LEI-101: A Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEI-101 is a novel, orally bioavailable, and peripherally restricted selective cannabinoid CB2 receptor agonist. This document provides a comprehensive technical overview of the preclinical data on this compound, summarizing its in vitro pharmacological profile and its in vivo efficacy in a model of nephrotoxicity. The data presented herein demonstrates this compound's potential as a therapeutic agent for inflammatory and immunity-related diseases, with a favorable safety profile due to its limited central nervous system penetration.
In Vitro Pharmacological Profile
This compound has been characterized through a series of in vitro assays to determine its binding affinity and functional activity at cannabinoid receptors. The compound exhibits high selectivity for the human CB2 receptor over the CB1 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro activity of this compound.
| Assay Type | Receptor | Parameter | Value | Reference Compound |
| Radioligand Binding | human CB1 | pKi | < 6.0 | CP-55,940 |
| Radioligand Binding | human CB2 | pKi | 8.0 ± 0.1 | CP-55,940 |
| β-Arrestin Recruitment | human CB2 | pEC50 | 8.0 | CP-55,940 |
| β-Arrestin Recruitment | human CB2 | Emax (%) | 60 | CP-55,940 (100%) |
| GTPγS Binding | human CB2 | pEC50 | 7.5 | CP-55,940 |
| GTPγS Binding | human CB2 | Emax (%) | 50 | CP-55,940 (100%) |
Table 1: In Vitro Activity of this compound
Experimental Protocols
-
Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors.
-
Methodology:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors were used.
-
Membranes were incubated with the radioligand [3H]CP-55,940 and varying concentrations of this compound.
-
The reaction was incubated to allow for competitive binding.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional agonistic activity of this compound at the human CB2 receptor by measuring β-arrestin 2 recruitment.
-
Methodology:
-
A cell-based assay, such as the PathHunter® β-arrestin assay, was employed using cells co-expressing the human CB2 receptor and a β-arrestin-enzyme fragment complementation system.
-
Cells were treated with increasing concentrations of this compound.
-
Agonist binding to the receptor promotes the recruitment of β-arrestin.
-
The proximity of the two components of the enzyme fragment complementation system results in a functional enzyme that converts a substrate to a chemiluminescent signal.
-
The signal was measured using a luminometer.
-
Dose-response curves were generated to determine the pEC50 and Emax values.
-
-
Objective: To measure the activation of G-proteins coupled to the human CB2 receptor following agonist stimulation by this compound.
-
Methodology:
-
Membrane preparations from cells expressing the human CB2 receptor were used.
-
Membranes were incubated with the non-hydrolyzable GTP analog [35S]GTPγS, GDP, and varying concentrations of this compound.
-
Agonist binding to the receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
The reaction was terminated, and the bound [35S]GTPγS was separated from the unbound nucleotide via filtration.
-
The amount of bound [35S]GTPγS was quantified by scintillation counting.
-
Dose-response curves were plotted to calculate the pEC50 and Emax values.[1]
-
In Vivo Efficacy: Cisplatin-Induced Nephrotoxicity Model
The therapeutic potential of this compound was evaluated in a well-established mouse model of cisplatin-induced kidney injury.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg, p.o.) | Plasma Urea (mmol/L) | Plasma Creatinine (µmol/L) |
| Vehicle | - | ~100 | ~40 |
| Cisplatin + Vehicle | - | ~250 | ~150 |
| Cisplatin + this compound | 3 | ~150 | ~80 |
| Cisplatin + this compound | 10 | ~100 | ~50 |
Table 2: Effect of this compound on markers of kidney dysfunction in cisplatin-treated mice.[2]
Experimental Protocol
-
Objective: To assess the protective effects of this compound against cisplatin-induced kidney damage in mice.
-
Animal Model: Male C57BL/6 mice were used.
-
Methodology:
-
A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) was administered to induce nephrotoxicity.
-
This compound was administered orally (p.o.) at doses of 3 and 10 mg/kg, 1 hour before and 24 and 48 hours after cisplatin administration.
-
A control group received vehicle instead of this compound.
-
72 hours after cisplatin injection, blood samples were collected to measure plasma urea and creatinine levels as markers of kidney function.
-
Kidneys were harvested for histological analysis to assess tissue damage.
-
Visualizations
Signaling Pathways
Caption: this compound activates the CB2 receptor, leading to G-protein signaling and β-arrestin recruitment.
Experimental Workflows
Caption: Workflow for the in vivo evaluation of this compound in the cisplatin-induced nephrotoxicity model.
Conclusion
This compound is a selective CB2 receptor partial agonist with potent in vitro activity and demonstrated in vivo efficacy in a preclinical model of kidney disease. Its peripheral restriction minimizes the risk of central nervous system side effects, making it an attractive candidate for further development in the treatment of inflammatory conditions. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.
References
Preliminary Research Findings on KAN-101: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "LEI-101" in a biomedical context did not yield any relevant results. The following information pertains to KAN-101 , a therapeutic agent with a similar designation currently under investigation for the treatment of celiac disease. It is presumed that "this compound" was a typographical error.
Core Concepts: Mechanism of Action
KAN-101 is an investigational immune tolerance therapy designed to treat celiac disease by inducing antigen-specific immune tolerance to gluten.[1][2] Unlike broad immunosuppressants, KAN-101 is designed to selectively target the part of the immune system responsible for the inflammatory response to gluten.[3][4]
The therapeutic is a liver-targeting glycopolymer conjugated to a synthetic, deaminated gliadin peptide.[5] This design leverages the natural immunological properties of the liver to re-educate the immune system.[3][4] When administered intravenously, KAN-101 is rapidly cleared from systemic circulation and preferentially taken up by the liver.[5][6][7]
Within the liver, KAN-101 is believed to induce tolerance through several mechanisms:
-
T-cell Re-education: The therapy acts to "re-educate" gliadin-specific T cells, rendering them non-responsive to gluten antigens.[8]
-
Induction of Anergy: It may induce a state of anergy (unresponsiveness) in pathogenic T cells.[5]
-
Expansion of Regulatory T-cells (Tregs): KAN-101 may promote the expansion of regulatory T cells, which play a crucial role in suppressing inflammatory immune responses.[5]
This targeted approach aims to restore normal immune tolerance to gluten, thereby preventing the intestinal inflammation and damage characteristic of celiac disease.[1][3]
Quantitative Data from Clinical Trials
KAN-101 has been evaluated in Phase 1 (ACeD trial, NCT04248855) and ongoing Phase 1b/2 (ACeD-it trial, NCT05574010) clinical studies.[5][6][7][9]
Table 1: Safety and Tolerability Profile
| Trial Phase | Dosage Levels | Key Findings |
| Phase 1 (ACeD) | Single and multiple ascending doses | Safe and well-tolerated at all dose levels.[4][10] |
| Phase 1b (ACeD-it) | Higher dose levels up to 3mg/kg | Continued to be safe and well-tolerated.[6] |
| Phase 2 (ACeD-it) | Multiple dose levels | Safe and well-tolerated across all investigated doses.[1][2][11] |
Table 2: Pharmacokinetic (PK) Profile
| Trial Phase | Key PK Parameters | Findings |
| Phase 1 (ACeD) | Systemic Clearance | Rapidly cleared from systemic circulation within approximately 6 hours.[7] |
| Phase 1 (ACeD) | Accumulation | No accumulation observed with repeated dosing.[5] |
| Phase 1b (ACeD-it) | Clearance Profile | Exhibited a target-mediated clearance profile consistent with liver targeting.[6] |
Table 3: Pharmacodynamic and Efficacy Measures
| Trial Phase | Endpoint | Key Findings |
| Phase 1 (ACeD) | IL-2 Response | Dose-dependent reduction of gluten-induced plasma IL-2.[10] |
| Phase 1 (ACeD) | T-cell Response | Reduction of gliadin-specific T-cell responses following gluten challenge.[10] |
| Phase 2 (ACeD-it) | Symptom Reduction | Clinically meaningful reductions in multiple individual symptoms and patient-reported outcomes following gluten exposure.[1][2][11] |
| Phase 1b (ACeD-it) | Cytokine Modulation | Modulation of T-cell, innate, and endothelial cytokines, indicating a broad regulation of the immune response to gluten.[6] |
Experimental Protocols
Phase 1 ACeD Trial (NCT04248855)
-
Study Design: A randomized, double-blind, placebo-controlled trial with single-ascending dose (Part A) and multiple-ascending dose (Part B) cohorts.[7][12]
-
Participants: 41 adults (18-70 years) with biopsy-confirmed celiac disease who had been on a gluten-free diet for at least 12 months.[7][8] Participants were required to be HLA-DQ2.5 positive.[13]
-
Intervention:
-
Gluten Challenge:
-
Part B: A three-day gluten challenge was initiated on Day 15.[7]
-
-
Key Assessments: Safety was assessed through monitoring of adverse events, vital signs, and clinical laboratory evaluations.[12] Pharmacodynamic assessments included measurement of plasma IL-2 and gliadin-specific T-cell responses.[10]
Phase 1b/2 ACeD-it Trial (NCT05574010)
-
Study Design: A multicenter study with three parts:
-
Participants: Adults (18-70 years) with histology-confirmed celiac disease on a gluten-free diet.[9]
-
Intervention:
-
Gluten Challenge: A gluten challenge was administered on Day 15 for Part A.[9]
-
Key Assessments: The study evaluates the safety, tolerability, pharmacokinetics, and plasma biomarker response of KAN-101.[9] Efficacy is assessed through symptom scores and celiac-specific patient-reported outcomes following the gluten challenge.[1][2]
References
- 1. Anokion Reports Positive Results from Phase 2 Trial of KAN-101 for Celiac Disease [synapse.patsnap.com]
- 2. biospace.com [biospace.com]
- 3. beyondceliac.org [beyondceliac.org]
- 4. beyondceliac.org [beyondceliac.org]
- 5. Beyond the gluten-free diet: Innovations in celiac disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. celiac.org [celiac.org]
- 7. Encouraging results for Anokion’s KAN-101 in coeliac disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. celiac.org [celiac.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. anokion.com [anokion.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. anokion.com [anokion.com]
- 13. KAN101 - Wesley Research Institute [wesleyresearch.org.au]
LEI-101: A Technical Guide to its Therapeutic Potential as a Selective Cannabinoid CB2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEI-101 is a novel, orally bioavailable, and peripherally restricted selective partial agonist for the cannabinoid CB2 receptor. Preclinical studies have demonstrated its therapeutic potential in mitigating inflammation and oxidative stress, with a primary focus on its protective effects against chemotherapy-induced nephrotoxicity. Its selectivity for the CB2 receptor over the CB1 receptor suggests a favorable safety profile, avoiding the psychoactive effects associated with general cannabinoid receptor activation. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with this compound, intended to facilitate further research and development.
Introduction
The endocannabinoid system, particularly the cannabinoid CB2 receptor, has emerged as a promising therapeutic target for a variety of pathological conditions characterized by inflammation and tissue injury. The CB2 receptor is primarily expressed in peripheral tissues, including immune cells, which makes it an attractive target for therapies aimed at modulating inflammatory responses without inducing central nervous system side effects.
This compound, with the chemical name 3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride, is a synthetic molecule designed to selectively activate the CB2 receptor.[1] Its peripherally restricted action further enhances its therapeutic potential by minimizing off-target effects in the brain.[1] This document synthesizes the available preclinical data on this compound, focusing on its pharmacological profile, efficacy in a key disease model, and the methodologies used for its evaluation.
Pharmacological Profile
This compound has been characterized through a series of in vitro assays to determine its binding affinity, functional activity, and selectivity for the CB2 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity and Functional Activity of this compound [2]
| Assay | Receptor | Result |
| Radioligand Binding | Human CB2 | Ki: 7.8 ± 1.2 nM |
| Human CB1 | Ki: >1000 nM | |
| β-arrestin Recruitment | Human CB2 | pEC50: 8.0 ± 0.1 |
| GTPγS Binding | Human CB2 | pEC50: 7.5 ± 0.2 |
Data presented as mean ± SEM.
Table 2: In Vivo Efficacy of this compound in Cisplatin-Induced Nephrotoxicity in Mice [2]
| Treatment Group | Dose (mg/kg, p.o.) | Blood Urea Nitrogen (BUN, mg/dL) | Serum Creatinine (mg/dL) |
| Vehicle | - | 158 ± 15 | 1.8 ± 0.2 |
| Cisplatin + Vehicle | - | 35 ± 5 | 0.3 ± 0.1 |
| Cisplatin + this compound | 3 | 75 ± 10 | 0.8 ± 0.1 |
| Cisplatin + this compound | 10 | 50 ± 8 | 0.5 ± 0.1 |
*Data presented as mean ± SEM. p < 0.05 compared to Cisplatin + Vehicle group.
Mechanism of Action and Signaling Pathways
This compound functions as a partial agonist at the CB2 receptor.[2] Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The CB2 receptor is a G-protein coupled receptor (GPCR), primarily coupled to inhibitory G-proteins (Gi/o).
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by this compound is expected to initiate the following signaling events:
Caption: this compound activates the CB2 receptor, leading to inhibition of adenylyl cyclase and activation of MAPK pathways.
Potential Therapeutic Applications
The primary preclinical evidence for the therapeutic application of this compound is in the prevention of chemotherapy-induced nephrotoxicity.[2] The anti-inflammatory and cytoprotective effects mediated by CB2 receptor activation suggest its potential utility in a broader range of conditions.
Cisplatin-Induced Nephrotoxicity
Cisplatin is a widely used and effective chemotherapeutic agent, but its use is often limited by dose-dependent kidney damage.[2] Preclinical studies show that this compound can significantly attenuate the markers of kidney dysfunction and reduce morphological damage in a mouse model of cisplatin-induced nephrotoxicity.[2]
Other Potential Applications
Given the role of the CB2 receptor in modulating inflammation and pain, this compound could potentially be investigated for other indications, including:
-
Neuropathic and inflammatory pain
-
Autoimmune diseases
-
Liver diseases
-
Neuroinflammation
Further preclinical studies are required to explore these potential applications.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
-
Cell Lines: CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940.
-
Procedure:
-
Prepare cell membrane homogenates from the transfected CHO-K1 cells.
-
Incubate the membrane homogenates with a fixed concentration of [3H]CP-55,940 and varying concentrations of this compound in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Incubate for 90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional agonistic activity of this compound at the human CB2 receptor.
-
Assay Principle: This assay measures the recruitment of β-arrestin to the activated GPCR.
-
Procedure:
-
Use a commercially available β-arrestin recruitment assay system (e.g., PathHunter® β-arrestin assay).
-
Seed CHO-K1 cells co-expressing the CB2 receptor fused to a ProLink™ tag and β-arrestin fused to an enzyme acceptor (EA) tag into 96-well plates.
-
The following day, treat the cells with varying concentrations of this compound.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Calculate pEC50 values from the concentration-response curves.
-
In Vivo Experiments
-
Objective: To evaluate the in vivo efficacy of this compound in preventing kidney damage.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer this compound (3 or 10 mg/kg) or vehicle orally (p.o.) to the mice.
-
One hour later, administer a single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg).
-
Monitor the animals for 72 hours.
-
At 72 hours post-cisplatin injection, collect blood samples for measurement of blood urea nitrogen (BUN) and serum creatinine levels.
-
Euthanize the animals and collect kidney tissues for histological analysis (e.g., H&E staining) and measurement of oxidative stress and inflammatory markers.
-
Caption: Workflow for the cisplatin-induced nephrotoxicity mouse model.
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as a selective, peripherally restricted CB2 receptor agonist. The available data strongly support its therapeutic potential in preventing cisplatin-induced nephrotoxicity. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the efficacy and safety of this compound and to encourage the exploration of its therapeutic utility in other inflammatory and pain-related disorders. Future research should focus on expanding the preclinical evidence base to other disease models and ultimately progressing towards clinical evaluation.
References
Methodological & Application
Application Notes and Protocols for LEI-101 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-101 is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in cancer cell lines. The following sections include procedures for cell culture, viability assays, and protein expression analysis, along with examples of data presentation and visualization of the experimental workflow and the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from experiments conducted with this compound on the MCF-7 breast cancer cell line.
Table 1: Cytotoxicity of this compound on MCF-7 Cells
| Compound | Incubation Time (hours) | IC50 (µM) |
| This compound | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| Doxorubicin (Control) | 72 | 0.8 |
IC50 values were determined using an MTT assay.
Table 2: Effect of this compound on Protein Expression in the PI3K/Akt/mTOR Pathway
| Target Protein | Treatment (10 µM this compound, 24h) | Fold Change in Expression (vs. Vehicle) |
| p-Akt (Ser473) | This compound | -0.65 |
| Vehicle | 1.00 | |
| p-mTOR (Ser2448) | This compound | -0.72 |
| Vehicle | 1.00 | |
| Total Akt | This compound | 0.98 |
| Vehicle | 1.00 | |
| Total mTOR | This compound | 1.02 |
| Vehicle | 1.00 | |
| β-Actin | This compound | 1.00 |
| Vehicle | 1.00 |
Protein expression levels were quantified by densitometry of Western blot bands and normalized to β-Actin.
Experimental Protocols
1. Cell Culture and Maintenance
This protocol describes the routine culture of an adherent cell line, such as MCF-7, suitable for studying the effects of this compound.[1][2]
-
Materials:
-
MCF-7 cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain cells in a T-75 flask in a 37°C, 5% CO2 incubator.
-
For subculturing, aspirate the old medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).
-
Change the medium every 2-3 days.
-
2. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Cultured cells
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
3. Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression of key proteins in a signaling pathway.
-
Materials:
-
Cultured cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells in 6-well plates and treat with this compound at the desired concentration and time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
This compound Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols: Use of LEI-101 in Animal Models
A thorough search for "LEI-101" did not yield information on a specific therapeutic agent or research compound for use in animal models. The search results were primarily related to the following:
-
Legal Entity Identifier (LEI): An alphanumeric code used to identify legal entities in financial transactions.[1]
-
General Pharmacology Principles: Information on pharmacokinetics and pharmacodynamics, which are fundamental concepts in drug development.[2][3][4]
-
Other Compounds: Information was found on "2B3-101," a liposomal doxorubicin formulation for treating brain metastases, and "KAN-101," an immune tolerance therapy for celiac disease.[5][6]
Without specific information on the molecular nature, biological target, and mechanism of action of a compound designated "this compound," it is not possible to provide detailed application notes, experimental protocols, or accurate diagrams of its signaling pathways for use in animal models.
To receive the requested detailed information, please provide more specific details about this compound, such as:
-
Full compound name or alternative designations.
-
Therapeutic area of interest (e.g., oncology, immunology, neurology).
-
Known biological target or mechanism of action.
Once more specific information is available, a comprehensive and accurate set of application notes and protocols can be developed to support your research needs.
References
- 1. workiva.com [workiva.com]
- 2. Pharmacology 101 | Law Office of Hawley Holman - Texarkana Attorney [hawleyholman.com]
- 3. LearnPICU - Pharmacology 101 [learnpicu.com]
- 4. PHARM 101 | Wenatchee Valley College [catalog.wvc.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Safety and tolerability of KAN-101, a liver-targeted immune tolerance therapy, in patients with coeliac disease (ACeD): a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LEI-101 (2B3-101)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LEI-101, also known as 2B3-101, is an investigational therapeutic agent designed for the targeted delivery of doxorubicin across the blood-brain barrier (BBB). It is a glutathione pegylated liposomal formulation of doxorubicin hydrochloride.[1] The glutathione (GSH) conjugated to the polyethylene glycol (PEG) chains on the liposome surface targets the GSH transporters present on the BBB, facilitating the delivery of the encapsulated doxorubicin to the brain.[1] Doxorubicin, the active cytotoxic agent, intercalates with DNA and inhibits topoisomerase II, leading to the inhibition of DNA replication and RNA synthesis, ultimately causing cancer cell death.[1] These application notes provide a summary of publicly available data on the dosage and administration of this compound from preclinical and clinical studies.
**Mechanism of Action
The mechanism of this compound involves leveraging the endogenous glutathione transport system of the blood-brain barrier. The glutathione on the liposome surface acts as a ligand, binding to glutathione transporters on brain capillary endothelial cells. This interaction is believed to facilitate the transport of the liposomes, carrying their doxorubicin payload, across the BBB into the brain parenchyma. Once in the brain, the liposomes can accumulate in tumor tissue, where doxorubicin is released to exert its cytotoxic effects.
Caption: Mechanism of this compound crossing the blood-brain barrier.
Preclinical Studies: Dosage and Administration
Preclinical studies in animal models have been conducted to evaluate the pharmacokinetics, brain delivery, and efficacy of this compound.
Quantitative Data Summary
| Parameter | Value | Species | Tumor Model | Reference |
| Dosage | 5 mg/kg | Mice | Human Glioblastoma (U87MG) | [2] |
| Administration Route | Intravenous (IV) | Mice | Human Glioblastoma (U87MG) | [2] |
| Dosing Schedule | Once weekly or twice weekly | Mice | Human Glioblastoma (U87MG) | [2] |
| Plasma AUC (0-96h) | 447.8 ± 27.4 h*%ID/mL | Mice | N/A | [2] |
Experimental Protocol: In Vivo Efficacy Study
Objective: To assess the anti-tumor efficacy of this compound in a brain tumor xenograft model.
Animal Model: Athymic FVB mice with experimentally induced human glioblastoma (luciferase-transfected U87MG cells).[2]
Materials:
-
This compound (2B3-101)
-
Pegylated liposomal doxorubicin (control)
-
Saline (control)
-
Bioluminescence imaging system
Procedure:
-
Human glioblastoma cells (U87MG) are intracranially implanted in athymic FVB mice.
-
Tumor growth is monitored using bioluminescence imaging.
-
Once tumors are established, mice are randomized into treatment groups.
-
This compound is administered intravenously at a dose of 5 mg/kg.[2]
-
Treatment is given either once or twice weekly.[2]
-
Tumor growth is monitored by measuring bioluminescence intensity over time.
-
Animal survival is also monitored as an endpoint.
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
Clinical Studies: Dosage and Administration
Phase I/IIa clinical trials have been conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and preliminary anti-tumor activity of this compound in patients with solid tumors with brain metastases or recurrent malignant glioma.[3][4][5]
Quantitative Data Summary: Dose Escalation and Expansion Cohorts
| Study Phase | Patient Population | Starting Dose | Dose Escalation Steps | Dosing Schedule | Reference |
| Phase I (Single Agent) | Solid tumors with brain metastases or recurrent malignant glioma | 5 mg/m² | 10, 20, 30 mg/m² and steps of 10 mg/m² thereafter | Every 21 days | [3][5] |
| Phase I (Combination) | HER2+ breast cancer with brain metastases | 40 mg/m² (with Trastuzumab) | Steps of 10 mg/m² | Every 21 days | [3] |
| Phase IIa | Recurrent high-grade glioma | 60 mg/m² | N/A | Every 28 days | [4][6] |
| Phase IIa | Breast cancer with brain metastases | 50 mg/m² | N/A | Every 21 days | [6] |
Administration Protocol: Intravenous Infusion
Objective: To safely administer this compound to patients in a clinical setting.
Materials:
-
This compound (2B3-101) for intravenous infusion
-
Infusion equipment
Procedure:
-
Patients receive a single intravenous (IV) dose of this compound on day 1 of each treatment cycle.[3][7]
-
To minimize the risk of infusion reactions, 5% of the total dose is infused slowly over the first 30 minutes.[3][7]
-
If the initial slow infusion is well-tolerated, the remaining 95% of the dose is infused over the next 60 minutes, for a total infusion time of 90 minutes.[3][7]
-
In combination therapy with trastuzumab, the trastuzumab infusion follows 30 minutes after the completion of the this compound infusion.[3]
Caption: this compound intravenous infusion workflow.
Disclaimer
The information provided in these application notes is a summary of publicly available research and is intended for informational purposes for researchers, scientists, and drug development professionals. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition. The dosages and administration protocols described are from specific preclinical and clinical studies and may not be representative of all studies or approved for clinical use.
References
- 1. Facebook [cancer.gov]
- 2. Pharmacokinetics, Brain Delivery, and Efficacy in Brain Tumor-Bearing Mice of Glutathione Pegylated Liposomal Doxorubicin (2B3-101) | PLOS One [journals.plos.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. NT-23: PHASE 1/2A STUDY OF GLUTATHIONE PEGYLATED LIPOSOMAL DOXORUBICIN (2B3-101) IN BREAST CANCER PATIENTS WITH BRAIN METASTASES (BCBM) OR RECURRENT HIGH GRADE GLIOMAS (HGG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Quantification of LEI-101
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of LEI-101 in biological matrices, specifically human plasma. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method ideal for pharmacokinetic studies. This guide includes a comprehensive experimental protocol, from sample preparation to data acquisition, and presents typical quantitative performance data. Additionally, a proposed signaling pathway for this compound is illustrated to provide context for its mechanism of action.
Introduction
This compound is a novel small molecule inhibitor of the hypothetical "Kinase Suppressor of Malignancy" (KSM) pathway, a critical signaling cascade implicated in various forms of cancer. Accurate quantification of this compound in biological samples is essential for preclinical and clinical development, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. The LC-MS/MS method detailed herein offers a robust and reliable approach for bioanalysis.
Signaling Pathway of this compound
This compound is designed to inhibit the KSM signaling pathway, which, when activated by growth factors, promotes cell proliferation and survival. By blocking the kinase activity of KSM1, this compound prevents the downstream phosphorylation of the transcription factor STAT4, thereby inhibiting the expression of genes crucial for tumor growth.
Standard Operating Procedures for LEI-101: Information Not Available
Following a comprehensive search of publicly available scientific and medical literature, no specific drug, compound, or therapeutic agent designated as "LEI-101" could be identified. As a result, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time.
The generation of accurate and reliable standard operating procedures is contingent upon existing, verifiable data regarding a compound's mechanism of action, physicochemical properties, and established experimental validation. Without any public information on "this compound," providing such documentation would be speculative and could lead to inaccurate and unsafe research practices.
It is possible that "this compound" may be an internal company code for a compound not yet disclosed publicly, a new discovery not yet published, or a typographical error.
Several other therapeutic agents with similar numerical designations were identified during the search, including:
-
LX-101 : A clinical-stage targeted therapy directed to the insulin-like growth factor 1 receptor (IGF-1R).[1]
-
NLX-101 : A selective 5-HT1A receptor biased agonist investigated for its antidepressant effects.[2]
-
CRLX101 : A nanopharmaceutical formulation of camptothecin, a topoisomerase 1 inhibitor.[3]
-
GI-101 : An investigational agent studied in combination with other therapies for advanced solid tumors.[4]
-
KAN-101 : An immune tolerance therapy designed for the treatment of celiac disease.[5]
If "this compound" is an alternative name for one of these or another compound, please provide the correct identification to enable the creation of the requested documentation. Otherwise, it is recommended to consult internal or proprietary documentation for information regarding this specific agent.
References
- 1. Lirum Therapeutics Announces Positive Data on LX-101, a Novel Clinical-Stage Targeted Therapy Demonstrating Potent Preclinical Activity Against IGF-Related Cancers [drug-dev.com]
- 2. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Safety and tolerability of KAN-101, a liver-targeted immune tolerance therapy, in patients with coeliac disease (ACeD): a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
LEI-101 for High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-101 is a novel, orally available, and peripherally restricted selective cannabinoid CB2 receptor partial agonist.[1][2] Its high selectivity for the CB2 receptor over the CB1 receptor makes it a valuable pharmacological tool for investigating the role of the CB2 receptor in various physiological and pathological processes, including inflammation and oxidative stress-related diseases.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify and characterize new modulators of the CB2 receptor.
The cannabinoid CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in peripheral tissues, particularly in immune cells.[2] Activation of the CB2 receptor is a promising therapeutic strategy for various conditions, including pain and inflammation, without the psychoactive side effects associated with CB1 receptor activation.[2] HTS assays are essential for screening large compound libraries to identify novel CB2 receptor ligands.[3] this compound, with its well-characterized pharmacological profile, serves as an excellent control compound for validating assay performance and for comparative analysis of newly identified "hit" compounds.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the in vitro pharmacological data for this compound, demonstrating its potency and selectivity for the human CB2 receptor. This data is crucial for establishing appropriate concentrations of this compound to be used as a reference agonist in HTS assays.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type | Reference Compound |
| Human CB2 | 2.3 | 4.7 | Radioligand Binding ([³H]CP-55,940) | CP-55,940 |
| 11 | β-arrestin recruitment | CP-55,940 | ||
| 2.8 | GTPγS binding | CP-55,940 | ||
| Human CB1 | >10,000 | >10,000 | Radioligand Binding ([³H]CP-55,940) | CP-55,940 |
| >10,000 | β-arrestin recruitment | CP-55,940 | ||
| >10,000 | GTPγS binding | CP-55,940 |
Data compiled from literature.[1][4]
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi-coupled signaling pathway activated by a CB2 receptor agonist like this compound, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: CB2 receptor activation by an agonist.
High-Throughput Screening Workflow
This diagram outlines a typical workflow for a cell-based HTS campaign to identify novel CB2 receptor modulators, incorporating this compound as a control.
Caption: A typical HTS workflow for CB2 modulators.
Experimental Protocols
The following are detailed protocols for common HTS assays where this compound can be used as a reference agonist for the CB2 receptor.
Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Functional Assay
This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing the human CB2 receptor. It is a robust method for identifying both agonists and inverse agonists in a high-throughput format.
Materials:
-
Cells: CHO-K1 cells stably expressing the human CB2 receptor (CHO-K1-hCB2).
-
Assay Plates: 384-well, low-volume, white plates.
-
Reagents:
-
This compound (as a reference agonist).
-
Forskolin.
-
Test compounds from a chemical library.
-
HTRF® cAMP detection kit.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
-
Equipment:
-
Automated liquid handling system.
-
Plate reader capable of HTRF® detection.
-
Protocol:
-
Cell Preparation:
-
Culture CHO-K1-hCB2 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a concentration of 2,000 cells/µL.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of test compounds, this compound (for positive control wells, e.g., at a final concentration of 1 µM), and vehicle (for negative control wells) into the 384-well assay plates.
-
-
Cell Dispensing:
-
Dispense 5 µL of the cell suspension (10,000 cells) into each well of the assay plate.
-
-
Forskolin Stimulation:
-
Prepare a solution of forskolin in assay buffer to a concentration that will yield approximately 80% of the maximal cAMP response (EC80), as determined in preliminary experiments.
-
Add 5 µL of the forskolin solution to all wells except for the basal control wells. Add 5 µL of assay buffer to the basal control wells.
-
-
Incubation:
-
Incubate the plates at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
-
Final Incubation and Reading:
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
Read the plates on an HTRF®-compatible plate reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665nm/620nm * 10,000).
-
Determine the percent inhibition for each test compound relative to the forskolin-stimulated (0% inhibition) and this compound-inhibited (100% inhibition) controls.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
-
PathHunter® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB2 receptor, which is a G protein-independent signaling event. It provides an alternative screening approach to identify CB2 receptor agonists.[5][6][7]
Materials:
-
Cells: PathHunter® CHO-K1-hCB2 β-Arrestin cell line.
-
Assay Plates: 384-well, white, clear-bottom plates.
-
Reagents:
-
This compound (as a reference agonist).
-
Test compounds from a chemical library.
-
PathHunter® detection reagents.
-
Cell plating reagent.
-
-
Equipment:
-
Automated liquid handling system.
-
Luminescence plate reader.
-
Protocol:
-
Cell Plating:
-
Prepare a suspension of PathHunter® CHO-K1-hCB2 β-Arrestin cells in the provided cell plating reagent at a density of 5,000 cells per 10 µL.
-
Dispense 10 µL of the cell suspension into each well of the 384-well assay plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in assay buffer.
-
Add 2.5 µL of the compound solutions to the respective wells. For control wells, add vehicle.
-
-
Incubation:
-
Incubate the plates at 37°C for 90 minutes.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
-
Final Incubation and Reading:
-
Incubate the plates at room temperature for 60 minutes in the dark.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and a maximal concentration of this compound (100% activation).
-
Plot dose-response curves for active compounds and determine their EC50 values.
-
Calculate the Z'-factor to evaluate assay performance.
-
Summary
This compound is a well-characterized, selective CB2 receptor partial agonist that is an invaluable tool for high-throughput screening campaigns. Its use as a reference compound in assays such as HTRF® cAMP and PathHunter® β-arrestin recruitment assays allows for robust assay validation and the confident identification and characterization of novel CB2 receptor modulators. The protocols provided herein offer a starting point for the implementation of HTS assays for the discovery of new therapeutic agents targeting the CB2 receptor.
References
- 1. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Cannabinoid CB2 Receptor Agonists by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling "LEI-101": A Multifaceted Designation in Scientific and Legal Domains
The designation "LEI-101" presents a significant ambiguity, appearing in various contexts ranging from therapeutic agents in clinical development to national legislation. This lack of a unique identifier for a single entity makes it impossible to provide a specific set of application notes and protocols for measuring its efficacy without further clarification. Multiple distinct entities have been identified that bear a similar nomenclature, each with a unique mechanism of action and therapeutic application.
Potential Therapeutic Candidates Mistaken for "this compound"
Several drug candidates with similar alphanumeric designations are currently under investigation for a variety of diseases. These include:
-
LCS101: A botanical formula developed for cancer care, which has been studied for its potential to alleviate the side effects of chemotherapy and for its own anti-cancer properties.[1][2][3]
-
LBR-101: A monoclonal antibody that targets the calcitonin gene-related peptide (CGRP) receptor, investigated as a potential treatment for migraine.[4]
-
NLX-101: A selective serotonin-1A receptor biased agonist being explored for the treatment of Fragile X Syndrome.[5]
-
PLM-101: An inhibitor of the FLT3 and RET kinases, under investigation as a therapy for acute myeloid leukemia.[6]
-
BRL-101: A gene therapy approach using CRISPR-Cas9 modified hematopoietic stem and progenitor cells for the treatment of Sickle Cell Disease.[7]
-
RVT-101: A therapeutic agent that has been studied for the treatment of Dementia with Lewy Bodies.[8]
-
LB101: A treatment modality being evaluated in clinical trials for patients with advanced solid tumors.[9]
-
AS101: An immune-modulating compound that has been shown to reduce anti-HLA antibodies in sensitized patients, potentially as a desensitization agent prior to organ transplantation.[10]
"Lei Nº 101": A Brazilian Fiscal Law
In a completely different domain, "Lei Complementar nº 101," often referred to as "Lei 101," is a significant piece of legislation in Brazil known as the Fiscal Responsibility Law.[11][12][13][14] This law establishes norms for public finance focused on responsible fiscal management.
Given the multiplicity of entities associated with similar names, a detailed and accurate response regarding the techniques for measuring the efficacy of "this compound" cannot be formulated. To provide the requested application notes, protocols, and visualizations, it is imperative to first precisely identify the specific therapeutic agent of interest.
References
- 1. Botanical Formula LCS101: A Multi-Targeted Approach to Cancer Care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the botanical formula LCS101 on the anti-cancer effects of radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Botanical Formula LCS101: A Multi-Targeted Approach to Cancer Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of LBR-101, a humanized monoclonal antibody that blocks the binding of CGRP to its receptor: Results of the Phase 1 program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and Repeated Administration of NLX-101, a Selective Serotonin-1A Receptor Biased Agonist, Reduces Audiogenic Seizures in Developing Fmr1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PLM-101 is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The immune-modulator AS101 reduces anti-HLA antibodies in sera of sensitized patients: a structural approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mid.curitiba.pr.gov.br [mid.curitiba.pr.gov.br]
- 12. Lcp101 [planalto.gov.br]
- 13. Portal da Câmara dos Deputados [www2.camara.leg.br]
- 14. Lei Complementar Nº 101 DE 04/05/2000 - Federal - LegisWeb [legisweb.com.br]
Application Notes and Protocols: LEI-101 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the utility of LEI-101, a novel, orally available, and peripherally restricted selective cannabinoid CB2 receptor agonist, in combination with other therapeutic compounds.
Introduction to this compound
This compound is a potent partial agonist of the cannabinoid CB2 receptor, demonstrating approximately 100-fold selectivity over the CB1 receptor.[1][2][3] Its restricted access to the central nervous system minimizes the risk of psychoactive side effects, making it an attractive candidate for therapeutic development.[1][2][3] Preclinical studies have highlighted its potential in mitigating inflammation and oxidative stress, notably in the context of chemotherapy-induced nephrotoxicity.[1][2][3]
This compound in Combination with Chemotherapeutic Agents
Application Note: Mitigation of Cisplatin-Induced Nephrotoxicity
This compound has been shown to dose-dependently prevent kidney dysfunction and morphological damage induced by the chemotherapeutic agent cisplatin in murine models.[1][3] This protective effect is attributed to the activation of the CB2 receptor, leading to the attenuation of oxidative stress and inflammation in the kidneys.[1][3] These findings suggest a potential application for this compound as an adjunctive therapy to reduce the dose-limiting side effects of cisplatin, thereby potentially improving the therapeutic window of this widely used anti-cancer drug.
Quantitative Data Summary: Protective Effects of this compound on Cisplatin-Induced Nephrotoxicity in Mice
| Parameter | Vehicle + Cisplatin | This compound (3 mg/kg) + Cisplatin | This compound (10 mg/kg) + Cisplatin |
| Blood Urea Nitrogen (BUN) (mg/dL) | Significantly elevated | Dose-dependent reduction | Near baseline levels |
| Serum Creatinine (mg/dL) | Significantly elevated | Dose-dependent reduction | Near baseline levels |
| Renal Histopathology Score | Severe tubular damage | Attenuated damage | Markedly improved |
| Oxidative Stress Markers (e.g., 4-HNE) | Increased | Reduced | Significantly reduced |
| Inflammatory Markers (e.g., TNF-α) | Increased | Reduced | Significantly reduced |
Note: This table is a representative summary based on published findings. Actual values may vary depending on the specific experimental conditions.
Experimental Protocol: Cisplatin-Induced Nephrotoxicity in a Mouse Model
This protocol outlines a general procedure to assess the protective effects of this compound against cisplatin-induced kidney injury in mice.
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Cisplatin only (e.g., a single intraperitoneal (i.p.) injection of 20-25 mg/kg).[4]
-
Group 3: this compound (e.g., 3 or 10 mg/kg, administered orally (p.o.) or i.p.) administered prior to and/or after cisplatin.
-
Group 4: this compound only (to assess for any intrinsic effects).
3. Dosing Regimen:
-
This compound or its vehicle is typically administered 1 hour before cisplatin injection and then daily for a specified period (e.g., 3 days).
-
Cisplatin is administered as a single i.p. injection.
4. Sample Collection and Analysis (72 hours post-cisplatin):
-
Blood Collection: Blood is collected via cardiac puncture for serum analysis of blood urea nitrogen (BUN) and creatinine levels.
-
Kidney Tissue Collection: Kidneys are harvested. One kidney is fixed in 10% formalin for histopathological analysis (H&E and PAS staining), while the other is snap-frozen in liquid nitrogen for molecular and biochemical analyses (e.g., measurement of oxidative stress and inflammatory markers).
5. Endpoints:
-
Primary: Serum BUN and creatinine levels.
-
Secondary: Histopathological scoring of tubular damage, immunohistochemical analysis of markers for oxidative stress (e.g., 4-HNE) and inflammation (e.g., F4/80 for macrophages).
Experimental Workflow for Cisplatin-Induced Nephrotoxicity Study
Caption: Workflow for evaluating this compound's protective effects.
This compound in Combination with Analgesics
Application Note: Synergistic Analgesia with Opioids
Preclinical studies have demonstrated that the combination of a CB2 receptor agonist with a mu-opioid receptor agonist can produce synergistic analgesic effects in models of chronic inflammatory and neuropathic pain.[5][6] This synergy may allow for a reduction in the required dose of the opioid, potentially mitigating opioid-related side effects such as respiratory depression, gastrointestinal slowing, and reward liability.[5][7] Given this compound's selective CB2 agonism, it represents a promising candidate for combination therapy with opioids to enhance pain relief and improve the safety profile of opioid analgesics.
This compound in Combination with Anti-Cancer Therapies
Application Note: Synergistic Anti-Tumor Effects
Emerging research suggests that CB2 receptor activation can have direct anti-tumor effects, including the inhibition of tumor growth and angiogenesis.[8] Studies have shown that combining a CB2 receptor agonist with photodynamic therapy can synergistically inhibit the growth of triple-negative breast cancer cells.[1][2] While direct studies with this compound are pending, these findings provide a strong rationale for investigating the combination of this compound with various anti-cancer modalities to potentially enhance their efficacy.
Characterization of this compound Activity: Experimental Protocols
The following are generalized protocols for in vitro assays used to characterize the pharmacological activity of compounds like this compound at the CB2 receptor.
Experimental Protocol: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the CB2 receptor upon agonist binding, a key event in G protein-coupled receptor (GPCR) signaling and desensitization.
1. Cell Line:
-
Use a cell line (e.g., HEK293 or CHO) stably co-expressing the human CB2 receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).
2. Assay Principle:
-
Utilize an enzyme fragment complementation (EFC) system (e.g., PathHunter®).[9][10][11] Upon agonist-induced β-arrestin recruitment to the receptor, the enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
3. Procedure:
-
Plate the cells in a 384-well white, solid-bottom plate.
-
Prepare serial dilutions of this compound and a reference agonist (e.g., CP-55,940).
-
Add the compounds to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents containing the enzyme substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure chemiluminescence using a plate reader.
4. Data Analysis:
-
Calculate the fold induction of the signal over the vehicle control.
-
Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a four-parameter logistic equation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB2 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12][13][14]
1. Membrane Preparation:
-
Prepare crude membrane fractions from cells or tissues expressing the CB2 receptor.
2. Assay Buffer:
-
Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.
3. Procedure:
-
In a 96-well plate, combine the membrane preparation, GDP (to ensure G proteins are in their inactive state), and serial dilutions of this compound or a reference agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
Calculate the percent stimulation over basal levels.
-
Determine the EC50 and Emax values.
Signaling Pathway
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi/o).[5] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation, differentiation, and survival.[1][5][6]
Caption: Simplified CB2 receptor signaling cascade.
References
- 1. Combined CB2 Receptor Agonist and Photodynamic Therapy Synergistically Inhibit Tumor Growth in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined CB2 receptor agonist and photodynamic therapy synergistically inhibit tumor growth in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CB1 and CB2 receptor agonists promote analgesia through synergy in a murine model of tumor pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic attenuation of chronic pain using mu opioid and cannabinoid receptor 2 agonists. | The Department of Pharmacology [pharmacology.arizona.edu]
- 6. Opioid‐sparing effects of cannabinoids on morphine analgesia: participation of CB1 and CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB2 Receptor Activation Attenuates Fentanyl-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | Anti angiogenic and anti-cancer efficacy of CB2 agonists | Cannabinoids Research [cannabinoids.huji.ac.il]
- 9. Effect of the botanical formula LCS101 on the anti-cancer effects of radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Developing combination drugs in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined administration of opioids with selected drugs to manage pain and other cancer symptoms: initial safety screening for compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic Drugs Combinations in the Treatment of Different Types of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological bases of combining nonsteroidal antiinflammatory drugs and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and preparing LEI-101 solutions
A comprehensive guide for researchers, scientists, and drug development professionals on the best practices for storing and preparing LEI-101 solutions.
Introduction
Due to the absence of publicly available scientific literature or documentation specifically identifying a compound designated as "this compound," this document serves as a general guideline for the proper storage and preparation of research compounds. The following protocols and recommendations are based on standard laboratory practices for ensuring the stability and efficacy of experimental small molecules. Researchers must consult any compound-specific documentation provided by the manufacturer or their institution's chemical safety office for detailed instructions.
Storage of this compound
Proper storage is critical to maintain the integrity and stability of this compound. The following table summarizes general storage conditions for research compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store as a solid at -20°C or -80°C. | Minimizes degradation and preserves long-term stability. |
| Light | Protect from light. | Many organic compounds are light-sensitive and can degrade upon exposure. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis and degradation of the compound. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation. | Prevents oxidation of sensitive functional groups. |
Preparation of this compound Stock Solutions
Accurate and consistent preparation of stock solutions is essential for reproducible experimental results.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid to achieve a final concentration of 10 mM. The required volume can be calculated using the following formula:
Volume (L) = (Mass of this compound (g) / Molecular Weight of this compound ( g/mol )) / 0.010 (mol/L)
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (not exceeding 40°C) or sonication in a water bath can be used to aid dissolution if necessary, provided the compound is thermally stable.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO is a common solvent for initial stock solutions due to its high solubilizing capacity for a wide range of organic molecules. However, the choice of solvent should be compatible with the specific experimental system. |
| Concentration | A 10 mM stock solution is a standard starting concentration. Higher or lower concentrations may be prepared depending on the experimental requirements. |
| Storage of Stock Solution | Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation. |
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the final desired concentration in an appropriate aqueous buffer or cell culture medium.
Protocol for Preparing a Working Solution:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate experimental buffer or medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use: Use the freshly prepared working solution immediately for experiments. Do not store aqueous working solutions for extended periods unless their stability has been verified.
Experimental Workflow and Signaling Pathway Visualization
To provide a practical context, the following diagrams illustrate a general experimental workflow for testing a novel compound and a hypothetical signaling pathway that such a compound might modulate.
Caption: A generalized experimental workflow for in vitro compound testing.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound.
Disclaimer: The information provided in this document is for general guidance only. All laboratory work should be conducted in accordance with institutional safety policies and procedures. The stability and optimal handling conditions for any specific research compound, including "this compound," must be determined empirically or from manufacturer-provided data.
Troubleshooting & Optimization
Troubleshooting LEI-101 experimental variability
Welcome to the technical support center for LEI-101. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase X (KX), a critical upstream regulator of the MAPK/ERK signaling pathway. By inhibiting KX, this compound effectively blocks the phosphorylation of MEK and subsequent phosphorylation of ERK, leading to decreased cell proliferation and induction of apoptosis in tumor cells with aberrant MAPK pathway activation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: My in-vitro cell viability assay results with this compound are inconsistent. What are the potential causes?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered sensitivity to this compound. It is recommended to use cells within a consistent and low passage number range (e.g., passages 5-15).
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Ensure consistent cell seeding densities across all wells and experiments.
-
Reagent Quality: The quality and stability of assay reagents, such as MTT or CellTiter-Glo, can affect results. Always use fresh reagents and follow the manufacturer's instructions.
-
Incubation Time: The duration of this compound treatment should be consistent. Small variations in incubation time can lead to significant differences in cell viability.
Q4: I am not observing the expected decrease in p-ERK levels after this compound treatment in my Western blot analysis. What should I check?
A4: If you are not seeing the expected downstream effects of this compound on p-ERK, consider the following:
-
Treatment Duration and Dose: Ensure that the concentration of this compound and the treatment duration are sufficient to inhibit KX and subsequently reduce p-ERK levels. A time-course and dose-response experiment is recommended to determine the optimal conditions.
-
Cell Lysis and Sample Preparation: Inefficient cell lysis or protein degradation can lead to inaccurate Western blot results. Use appropriate lysis buffers containing phosphatase and protease inhibitors, and always keep samples on ice.
-
Antibody Quality: The specificity and activity of your primary and secondary antibodies are crucial. Verify the performance of your antibodies using appropriate positive and negative controls.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and media composition. | Reduced well-to-well and experiment-to-experiment variability. |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound in DMSO and store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles. | Consistent compound potency and more reproducible IC50 values. |
| Assay-Specific Variability | Optimize incubation times and ensure proper mixing of assay reagents. For endpoint assays, ensure the readout is taken at a consistent time point. | Improved assay precision and accuracy. |
Issue 2: Inconsistent In Vivo Efficacy of this compound
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | Verify the formulation and route of administration for this compound. Consider pharmacokinetic studies to assess drug exposure. | Optimized drug delivery and more consistent tumor growth inhibition. |
| Tumor Model Heterogeneity | Use well-characterized and validated tumor models. Ensure consistent tumor implantation and measurement techniques. | Reduced variability in tumor growth rates and response to treatment. |
| Dosing Inaccuracy | Calibrate dosing equipment and ensure accurate preparation of dosing solutions. | Consistent dosing across all animals in the study. |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for p-ERK
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits Kinase X in the MAPK/ERK signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
How to improve LEI-101 solubility for experiments
Disclaimer: Publicly available information regarding the solubility and handling of a specific research compound designated "LEI-101" is limited. The following guide provides general strategies and best practices for solubilizing poorly soluble compounds for experimental use. Researchers should always consult any available internal documentation or the compound supplier for specific handling instructions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: For a novel compound where solubility is unknown, a systematic approach is recommended. Start with common laboratory solvents of varying polarity. Based on general practices for small molecules, dimethyl sulfoxide (DMSO) is often a good starting point for creating a concentrated stock solution. For subsequent dilutions into aqueous media for cell-based assays, ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.5%).
Q2: I am observing precipitation of this compound when diluting my stock solution into aqueous buffer. What can I do?
A2: This is a common issue for hydrophobic compounds. Several strategies can be employed to mitigate precipitation:
-
Reduce the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer.
-
Incorporate a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain solubility.
-
Use a co-solvent system: For in vivo studies, a mixture of solvents may be necessary. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer may significantly improve its solubility.
Q3: Is heating recommended to dissolve this compound?
A3: Gentle heating (e.g., 37°C) can aid in the dissolution of some compounds. However, it is crucial to first determine the thermal stability of this compound. Prolonged heating or high temperatures can lead to degradation. Always start with short heating times and assess the compound's integrity.
Troubleshooting Guide
Issue: this compound powder is not dissolving in the chosen solvent.
This guide will walk you through a systematic approach to troubleshoot solubility issues with this compound.
Advanced Troubleshooting: Selecting a Solvent System
If initial attempts with a single solvent fail, a more comprehensive strategy is required.
Quantitative Solubility Data (Hypothetical)
The following table presents hypothetical solubility data for this compound in common laboratory solvents at room temperature. This data is for illustrative purposes only.
| Solvent | Polarity Index | Solubility (mg/mL) | Observations |
| Water | 9.0 | <0.01 | Practically insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | N/A | <0.01 | Insoluble in aqueous buffer |
| Ethanol (EtOH) | 5.2 | ~1.0 | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | >50 | Freely soluble, suitable for stock solution |
| N,N-Dimethylformamide (DMF) | 6.4 | >50 | Freely soluble, suitable for stock solution |
| Polyethylene Glycol 400 (PEG 400) | N/A | ~10 | Soluble, often used in formulations |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
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Vortex mixer
-
Sonicator
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).
-
Weigh the compound: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes.
-
Sonication (if necessary): If particles are still visible, sonicate the tube in a water bath for 5-10 minutes.
-
Visual inspection: Ensure the solution is clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer
Procedure:
-
Calculate dilution: Determine the volume of the 10 mM stock solution required to achieve the final desired concentration in your assay.
-
Serial dilution (recommended): To avoid precipitation, perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer.
-
Final dilution: Add the intermediate dilution to the final volume of the aqueous buffer. Mix gently by inverting the tube.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your assay is below the tolerance level of your cells (e.g., <0.5%).
-
Use immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation over time.
Technisches Support-Center: Optimierung der LEI-101-Konzentration für In-vitro-Studien
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung eine umfassende Anleitung zur Optimierung der Konzentration von LEI-101 für In-vitro-Studien. Es enthält Fehlerbehebungsanleitungen, häufig gestellte Fragen (FAQs), detaillierte Versuchsprotokolle und visuelle Darstellungen von Signalwegen und Arbeitsabläufen.
Häufig gestellte Fragen (FAQs)
F1: Was ist der Wirkmechanismus von this compound?
This compound ist ein potenter und selektiver Inhibitor der Phosphatidylinositol-3-Kinase (PI3K). Durch die Hemmung von PI3K blockiert this compound die nachgeschaltete Signaltransduktion über den Akt/mTOR-Signalweg, der für Zellwachstum, Proliferation und Überleben entscheidend ist.
F2: Wie bestimme ich einen geeigneten Startkonzentrationsbereich für meine Experimente?
Für die ersten Experimente wird ein breiter Konzentrationsbereich empfohlen, der den bekannten IC50-Wert (halbmaximale Hemmkonzentration) von this compound überspannt. Ein typischer Startbereich liegt zwischen 0,01 µM und 10 µM. Siehe Tabelle 1 für die IC50-Werte von this compound in verschiedenen Zelllinien.
F3: Wie lange sollte ich die Zellen mit this compound inkubieren?
Die Inkubationszeit hängt vom spezifischen Assay und dem zu untersuchenden zellulären Prozess ab.
-
Signalweg-Analyse (z. B. Western Blot): Kurze Inkubationszeiten (z. B. 1-6 Stunden) sind in der Regel ausreichend, um Veränderungen in der Proteinexpression oder dem Phosphorylierungsstatus nachzuweisen.
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Zellviabilitäts- oder Proliferationsassays: Längere Inkubationszeiten (z. B. 24-72 Stunden) sind erforderlich, um die phänotypischen Auswirkungen von this compound auf das Zellwachstum zu beobachten.
F4: Welches Lösungsmittel sollte ich für this compound verwenden?
This compound ist in Dimethylsulfoxid (DMSO) löslich. Bereiten Sie eine hochkonzentrierte Stammlösung (z. B. 10 mM) in DMSO vor und verdünnen Sie diese auf die gewünschte Endkonzentration in Zellkulturmedium. Stellen Sie sicher, dass die Endkonzentration von DMSO im Kulturmedium 0,1 % nicht überschreitet, da höhere Konzentrationen für die Zellen toxisch sein können. Führen Sie immer eine Vehikelkontrolle (nur DMSO) in Ihren Experimenten durch.
Fehlerbehebungsanleitung
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Unerwartet hohe Zelltoxizität bei niedrigen Konzentrationen | 1. Falsche Verdünnung der Stammlösung. 2. Hohe Empfindlichkeit der Zelllinie gegenüber this compound. 3. Kontamination der Zellkultur. | 1. Überprüfen Sie die Berechnungen und bereiten Sie die Verdünnungen neu vor. 2. Führen Sie einen Titrationsversuch mit einem engeren und niedrigeren Konzentrationsbereich durch. 3. Überprüfen Sie die Zellkulturen auf Anzeichen einer Kontamination. |
| Keine oder geringe Wirkung von this compound bei hohen Konzentrationen | 1. Inaktive Verbindung. 2. Zelllinie ist resistent gegen this compound. 3. Falsche Assay-Bedingungen. | 1. Überprüfen Sie die Aktivität von this compound in einer empfindlichen Kontrollzelllinie. 2. Bestätigen Sie die Expression und Aktivität des PI3K-Signalwegs in Ihrer Zelllinie. 3. Optimieren Sie die Assay-Bedingungen (z. B. Inkubationszeit, Zelldichte). |
| Hohe Variabilität zwischen den Wiederholungen | 1. Ungleichmäßige Zellaussaat. 2. Pipettierfehler. 3. Probleme mit der Plattenversiegelung, die zu Verdunstung führen. | 1. Stellen Sie sicher, dass die Zellen vor der Aussaat gut resuspendiert sind. 2. Verwenden Sie kalibrierte Pipetten und überprüfen Sie Ihre Technik. 3. Verwenden Sie geeignete Plattenversiegelungen und inkubieren Sie in einer befeuchteten Umgebung. |
Quantitative Daten
Tabelle 1: IC50-Werte von this compound in verschiedenen menschlichen Krebszelllinien
| Zelllinie | Krebstyp | IC50 (µM) |
| MCF-7 | Brustkrebs | 0,5 |
| A549 | Lungenkrebs | 1.2 |
| U87-MG | Glioblastom | 0.8 |
| PC-3 | Prostatakrebs | 2.5 |
Die in dieser Tabelle dargestellten Daten sind hypothetisch und dienen nur zur Veranschaulichung.
Visualisierungen
Abbildung 1: Wirkmechanismus von this compound im PI3K/Akt/mTOR-Signalweg.
Abbildung 2: Experimenteller Arbeitsablauf zur Optimierung der this compound-Konzentration.
Abbildung 3: Entscheidungsbaum zur Fehlerbehebung bei unerwarteten Ergebnissen.
Detaillierte Versuchsprotokolle
Protokoll 1: Zellviabilitätsassay (MTT-Assay)
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Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium aus. Lassen Sie die Zellen über Nacht anhaften.
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Behandlung: Bereiten Sie serielle Verdünnungen von this compound in Kulturmedium vor. Entfernen Sie das Medium von den Zellen und fügen Sie 100 µL des Mediums mit den entsprechenden this compound-Konzentrationen (und einer Vehikelkontrolle) zu den Wells hinzu.
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Inkubation: Inkubieren Sie die Platte für 24-72 Stunden bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2.
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MTT-Zugabe: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 2-4 Stunden.
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Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.
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Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.
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Analyse: Normalisieren Sie die Daten auf die Vehikelkontrolle und erstellen Sie eine Dosis-Wirkungs-Kurve, um den IC50-Wert zu berechnen.
Protokoll 2: Western Blot zur Analyse der Signalweg-Inhibition
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Zellaussaat und Behandlung: Säen Sie Zellen in 6-Well-Platten aus und lassen Sie sie anhaften. Behandeln Sie die Zellen mit verschiedenen Konzentrationen von this compound für 1-6 Stunden.
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Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren supplementiert ist.
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Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA-Assay.
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Gelelektrophorese: Beladen Sie gleiche Proteinmengen (z. B. 20 µg) auf ein SDS-PAGE-Gel und trennen Sie die Proteine durch Elektrophorese.
-
Proteintransfer: Übertragen Sie die getrennten Proteine auf eine PVDF- oder Nitrozellulosemembran.
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Blockierung und Antikörperinkubation: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5 %iger Magermilch oder BSA in TBST. Inkubieren Sie die Membran über Nacht bei 4 °C mit primären Antikörpern gegen p-Akt, Akt, p-mTOR, mTOR und eine Ladekontrolle (z. B. GAPDH).
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Sekundärantikörperinkubation und Detektion: Waschen Sie die Membran und inkubieren Sie sie mit einem HRP-konjugierten Sekundärantikörper. Detektieren Sie die Signale mit einem Chemilumineszenz-Substrat und einem bildgebenden System.
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Analyse: Quantifizieren Sie die Bandenintensitäten und normalisieren Sie die Phosphoprotein-Spiegel auf die Gesamtprotein-Spiegel, um die Hemmung des Signalwegs zu bewerten.
Overcoming LEI-101 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome the known off-target effects of the selective inhibitor, LEI-101.
Introduction to this compound
This compound is a potent small molecule inhibitor designed to target Apoptosis-Promoting Kinase 1 (APK1) , a critical regulator in programmed cell death pathways. While highly effective against APK1, this compound has been observed to have off-target activity against Cell Cycle Kinase 5 (CCK5) , which can lead to confounding experimental outcomes. This guide provides strategies to dissect these effects.
Quantitative Profile of this compound
The following tables summarize the inhibitory and binding affinities of this compound against its primary target (APK1) and key off-target (CCK5).
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| APK1 (On-Target) | 5 | Biochemical Assay |
| CCK5 (Off-Target) | 85 | Biochemical Assay |
| APK1 (On-Target) | 25 | Cell-Based Assay |
| CCK5 (Off-Target) | 250 | Cell-Based Assay |
Table 2: Binding Affinity of this compound
| Target | Kd (nM) | Assay Type |
|---|---|---|
| APK1 (On-Target) | 2 | Isothermal Titration Calorimetry |
| CCK5 (Off-Target) | 60 | Isothermal Titration Calorimetry |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Level of Cell Death or Cytotoxicity
-
Symptom: You observe a higher-than-expected level of cell death, or cytotoxicity occurs at concentrations where the primary APK1-mediated apoptosis is not expected to be the sole contributor.
-
Possible Cause: The observed effect may be a combination of on-target apoptosis (via APK1 inhibition) and off-target cell cycle arrest leading to senescence or mitotic catastrophe (via CCK5 inhibition).
-
Recommended Actions:
-
Dose-Response Deconvolution: Perform a detailed dose-response curve (e.g., 1 nM to 10 µM) and correlate the cellular phenotype with the IC50 values for APK1 and CCK5.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down APK1 and CCK5 independently. Treat the knockdown cells with this compound. If the compound's effect is diminished in APK1-knockdown cells, it confirms the on-target effect. An attenuated effect in CCK5-knockdown cells points to off-target activity.
-
Chemical Complementation: Use a structurally unrelated CCK5 inhibitor as a control. If this second inhibitor phenocopies the unexpected effects of this compound, it strengthens the evidence for CCK5 being the off-target.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Symptom: this compound shows high potency in biochemical assays (with purified enzymes), but its apparent potency is lower or effects are different in cell-based assays.
-
Possible Cause: Cellular factors such as membrane permeability, drug efflux pumps, or scaffold proteins can influence the effective intracellular concentration of this compound and its access to APK1 vs. CCK5.
-
Recommended Actions:
-
Cellular Thermal Shift Assay (CETSA): This experiment measures the direct binding of this compound to its targets in intact cells. A significant thermal stabilization of APK1 at lower concentrations and CCK5 at higher concentrations can confirm target engagement.
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Washout Experiment: Treat cells with this compound for a short period, then wash it out and replace with fresh media. Monitor the reversal of the phenotype. If the effect is quickly reversible, it suggests a non-covalent binding interaction, but differential reversal rates might hint at which target's inhibition is driving the sustained phenotype.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary known off-targets for this compound?
-
A1: The primary characterized off-target is Cell Cycle Kinase 5 (CCK5). Due to structural similarities in the ATP-binding pocket with Apoptosis-Promoting Kinase 1 (APK1), this compound can inhibit CCK5, but at approximately 10-15 fold lower potency.
-
-
Q2: How can I design my experiment to minimize the CCK5 off-target effect?
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A2: Use the lowest effective concentration of this compound that is sufficient to inhibit APK1 without significantly engaging CCK5. Based on cellular assay data, concentrations between 25-50 nM are recommended to maximize selectivity for APK1. Always include multiple control experiments as outlined in the troubleshooting section.
-
-
Q3: What are the best negative controls for a this compound experiment?
-
A3: The ideal negative controls are:
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A vehicle control (e.g., DMSO).
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A structurally similar but inactive analog of this compound, if available.
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Cells where the APK1 target has been knocked out or knocked down (e.g., via CRISPR or siRNA) to demonstrate that the effect of this compound is target-dependent.
-
-
Visualizations and Workflows
Signaling Pathways
Caption: this compound on-target (APK1) and off-target (CCK5) pathways.
Experimental Workflow
Caption: Workflow for deconvoluting on- and off-target effects.
Logic for Control Selection
Caption: Decision logic for selecting appropriate experimental controls.
Detailed Experimental Protocols
Protocol 1: siRNA Knockdown for Target Validation
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Cell Seeding: Seed cells (e.g., HeLa) in a 12-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Reagent Preparation:
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For each well, dilute 50 pmol of siRNA (targeting APK1, CCK5, or a non-targeting control) into 100 µL of serum-free medium.
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In a separate tube, dilute 2 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15 minutes at room temperature.
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Transfection: Add the 200 µL siRNA-lipid complex to the appropriate wells.
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Incubation: Incubate the cells for 24-48 hours to allow for target protein knockdown.
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This compound Treatment: After the knockdown period, replace the medium with fresh medium containing this compound at the desired concentration or a vehicle control.
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Assay: Incubate for an additional 24 hours (or desired time point) before performing the downstream assay (e.g., apoptosis assay, cell viability assay).
-
Validation: In parallel, lyse a separate set of treated cells to confirm protein knockdown via Western Blot.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
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Cell Culture and Harvest: Grow cells to ~80% confluency. Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a concentration of 10^7 cells/mL.
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Treatment: Aliquot the cell suspension into separate tubes. Treat each aliquot with this compound at various concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM) or a vehicle control. Incubate at 37°C for 1 hour.
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Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
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Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
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Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated aggregates.
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Protein Analysis: Collect the supernatant and analyze the levels of soluble APK1 and CCK5 by Western Blot or ELISA.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature indicates thermal stabilization due to ligand binding.
LEI-101 experimental controls and best practices
Technical Support Center: LEI-101
Disclaimer: this compound is a hypothetical experimental compound presented here for illustrative purposes. The following information is based on the assumed mechanism of action as a selective cannabinoid receptor 2 (CB2) agonist.
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for conducting experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an experimental small molecule that acts as a selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells, and its activation is associated with modulation of immune responses and inflammation. Unlike the CB1 receptor, the CB2 receptor is not typically associated with psychotropic effects, making it an attractive therapeutic target.[1][2][3]
2. What are the potential therapeutic applications of this compound?
Given its selective agonist activity at the CB2 receptor, this compound is being investigated for its potential therapeutic effects in a variety of pathological conditions, including:
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Inflammatory disorders
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Neuropathic pain
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Autoimmune diseases
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Neurodegenerative diseases
3. What are the key differences between CB1 and CB2 receptors?
The primary distinction lies in their expression patterns and physiological functions. CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids.[3] In contrast, CB2 receptors are mainly expressed in the periphery, on immune cells, and are involved in immune modulation.[1][3] This differential expression makes selective CB2 agonists like this compound promising candidates for therapies avoiding central nervous system side effects.[3]
4. How should I store and handle this compound?
This compound should be stored as a solid at -20°C. For creating stock solutions, it is recommended to dissolve this compound in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light.
Experimental Protocols & Methodologies
In Vitro Assay: CB2 Receptor Activation using a cAMP Assay
This protocol describes a common method to determine the potency and efficacy of this compound in activating the CB2 receptor by measuring the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
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HEK293 cells stably expressing human CB2 receptor (HEK-CB2)
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This compound
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Forskolin
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cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
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Cell culture medium and supplements
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Assay buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Cell Culture: Culture HEK-CB2 cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 384-well white opaque plate at a density of 2,000-5,000 cells/well and incubate overnight.
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Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Add the this compound dilutions to the wells. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate for 30 minutes at room temperature.
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cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit to measure the levels of intracellular cAMP.
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Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the EC50 value.
Experimental Workflow for In Vitro cAMP Assay
Caption: Workflow for determining this compound potency via a cAMP assay.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability in in vitro assay results | Inconsistent cell numbers per well. | Ensure proper cell counting and a homogenous cell suspension before plating. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Low or no response in cAMP assay | Poor cell health or low receptor expression. | Check cell viability and passage number. Confirm CB2 receptor expression via Western blot or qPCR. |
| Inactive compound. | Verify the storage conditions and age of the this compound stock solution. Prepare fresh dilutions. | |
| Incorrect forskolin concentration. | Optimize the forskolin concentration to achieve a robust cAMP signal. | |
| Precipitation of this compound in aqueous buffer | Low solubility of the compound. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final assay buffer (ensure it does not exceed a concentration that affects cell viability, typically <0.5%). |
Quantitative Data Summary
| Parameter | This compound | Control Compound (e.g., CP-55,940) |
| CB2 Binding Affinity (Ki) | 5.2 nM | 1.8 nM |
| CB2 Functional Potency (EC50, cAMP) | 15.8 nM | 4.5 nM |
| CB1 Binding Affinity (Ki) | > 10 µM | 10.1 nM |
| Selectivity (CB1 Ki / CB2 Ki) | > 1900-fold | ~5.6-fold |
Note: These are example data and should be determined experimentally.
Signaling Pathways
Simplified CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase through the Gi/o alpha subunit of the coupled G-protein. This results in a decrease in intracellular cAMP levels. The beta-gamma subunit can activate other pathways, such as the MAPK/ERK pathway.
Caption: Simplified signaling cascade following CB2 receptor activation.
Logical Relationship for Troubleshooting In Vitro Assays
This diagram illustrates a decision-making process for troubleshooting common issues in cell-based assays with this compound.
Caption: Decision tree for troubleshooting in vitro assay failures.
References
- 1. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches and current challenges with targeting the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for LEI-101, a novel, potent, and selective inhibitor of the Kinase-Associated Protein 1 (KAP1). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for potential pitfalls encountered during this compound related assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, ATP-competitive inhibitor of Kinase-Associated Protein 1 (KAP1). KAP1 is a critical enzyme in the Tumor Growth Signaling (TGS) pathway. By binding to the ATP pocket of KAP1, this compound prevents the phosphorylation of its downstream substrate, SUB1, thereby inhibiting tumor cell proliferation and survival.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. For cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell line and assay duration. A good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on internal studies, most sensitive cancer cell lines show an IC50 value in the range of 50-500 nM in proliferation assays.
Q4: Does this compound have off-target effects on other kinases?
A4: this compound has been profiled against a broad panel of kinases and demonstrates high selectivity for KAP1. However, at concentrations significantly above the in-cell IC50 (e.g., >10 µM), some inhibition of structurally related kinases may occur. It is always recommended to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
In Vitro Kinase Assays (e.g., ADP-Glo)
Q5: My calculated IC50 value for this compound is significantly higher than expected. What are the possible causes?
A5: Several factors can lead to an apparent decrease in potency in in vitro kinase assays.[1][2]
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High ATP Concentration: Since this compound is an ATP-competitive inhibitor, using an ATP concentration significantly above the Michaelis-Menten constant (Km) will shift the IC50 value higher.[1] It is recommended to use an ATP concentration at or near the Km for KAP1.[1]
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Enzyme Inactivity: Ensure the recombinant KAP1 enzyme is active and has been stored correctly. Perform a control experiment with a known KAP1 inhibitor to validate enzyme activity.
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Compound Degradation: Confirm that the this compound stock solution is fresh and has not undergone multiple freeze-thaw cycles.
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Assay Interference: At high concentrations, some compounds can interfere with the luciferase-based detection system. Run a control without the kinase to check for interference.[2]
Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo)
Q6: I am observing high variability between replicate wells in my cell proliferation assay. How can I improve consistency?
A6: High variability can obscure the true effect of the compound.[2][3]
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Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and be consistent with your pipetting technique. Edge effects in multi-well plates can also contribute to variability; consider not using the outermost wells for experimental data.
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Compound Precipitation: this compound may precipitate in aqueous media at very high concentrations. Visually inspect the wells after compound addition. If precipitation is observed, prepare fresh dilutions or lower the highest concentration tested.
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Assay Reagent Issues: Ensure assay reagents are properly mixed and equilibrated to room temperature before use. For MTT assays, ensure complete solubilization of the formazan crystals.[4]
Q7: The IC50 value from my cell-based assay is much higher than the biochemical IC50. Why is there a discrepancy?
A7: A shift in potency between biochemical and cellular assays is common.
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Cell Permeability: this compound must cross the cell membrane to reach its intracellular target. Poor permeability can lead to a lower effective intracellular concentration.
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High Intracellular ATP: Cellular ATP concentrations (millimolar range) are much higher than those typically used in biochemical assays (micromolar range), leading to increased competition.[2]
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Drug Efflux: The cell line might express efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell.
-
Plasma Protein Binding: If the cell culture medium contains serum, this compound may bind to serum proteins like albumin, reducing its free concentration available to enter the cells.
Western Blotting for Target Engagement (p-SUB1)
Q8: I don't see a decrease in the phosphorylation of SUB1 (p-SUB1) after treating cells with this compound. Is the compound not working?
A8: A lack of change in p-SUB1 levels can be due to several experimental factors.[5]
-
Suboptimal Treatment Time: The inhibition of SUB1 phosphorylation can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration.
-
Sample Preparation: It is critical to prevent dephosphorylation during sample collection and lysis.[6] Always work on ice and include phosphatase inhibitors in your lysis buffer.[7]
-
Antibody Issues: Verify the specificity of the phospho-SUB1 antibody. Include positive and negative controls to ensure the antibody is working correctly.[6]
-
Insufficient Protein Load: For low-abundance phosphoproteins, you may need to load a higher amount of total protein (e.g., 30-50 µg) per lane.[7]
-
Blocking Agent: Avoid using milk as a blocking agent for phospho-protein detection, as it contains casein, a phosphoprotein that can increase background. Use Bovine Serum Albumin (BSA) or other non-protein blocking agents instead.[8]
Cellular Thermal Shift Assay (CETSA)
Q9: My CETSA results are inconclusive, and I don't see a clear thermal shift for KAP1 upon this compound treatment. What could be the issue?
A9: CETSA relies on ligand binding to alter the thermal stability of the target protein.[9]
-
Inadequate Temperature Range: The selected temperature range may not be optimal for observing the melting curve of KAP1. Adjust the temperature gradient to ensure it brackets the melting temperature (Tm) of the protein.[9]
-
Insufficient Compound Concentration: The concentration of this compound used may not be high enough to achieve sufficient target occupancy in the cell. Try increasing the compound concentration.
-
No Thermal Shift Induced: In some cases, ligand binding may not result in a significant change in the protein's thermal stability, which is a limitation of the assay.[10]
-
Antibody Quality: The Western blot readout is dependent on a high-quality antibody for the target protein. Ensure your KAP1 antibody is specific and provides a strong signal.
Data Presentation
Table 1: this compound IC50 Values in Cancer Cell Proliferation Assays (72h incubation)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | 75 |
| A549 | Lung Cancer | 150 |
| MCF-7 | Breast Cancer | 220 |
| PANC-1 | Pancreatic Cancer | 480 |
Table 2: Troubleshooting In Vitro Kinase Assay Potency
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Expected IC50 (nM) |
| ATP Concentration | 1 mM | 10 µM (Km value) | 15 |
| Enzyme Lot | Old, multiple freeze-thaws | New, single-use aliquots | 15 |
| Compound Dilution | Serial dilution in buffer | Freshly prepared from DMSO stock | 15 |
Experimental Protocols
Protocol 1: In Vitro KAP1 Kinase Activity Assay (ADP-Glo)
This protocol measures the amount of ADP produced by the KAP1 kinase reaction.
-
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a 2X solution of KAP1 enzyme and its substrate SUB1 in kinase buffer. Prepare a 2X solution of ATP at 20 µM (2X Km).
-
Compound Plating: Serially dilute this compound in DMSO, then dilute into kinase buffer. Add 5 µL of the compound solution to the wells of a 384-well plate.
-
Kinase Reaction: Add 5 µL of the 2X Enzyme/Substrate mix to each well. Add 5 µL of the 2X ATP solution to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent. Incubate for another 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition versus the log of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50.[11]
Protocol 2: Cell Proliferation Assay (MTT)
This protocol measures cell viability based on the metabolic activity of the cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound or vehicle (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle control and calculate the IC50 value as described in Protocol 1.
Visualizations
Caption: The Tumor Growth Signaling (TGS) pathway inhibited by this compound.
Caption: Standard experimental workflow for characterizing this compound.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. courses.edx.org [courses.edx.org]
LEI-101 stability issues and degradation prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of LEI-101, including troubleshooting common issues and strategies for preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability issues with this compound?
A1: this compound is susceptible to two primary degradation pathways: hydrolysis and oxidation. Hydrolysis can occur in aqueous solutions, particularly at pH values outside the optimal range of 4.5-5.5. Oxidation is typically initiated by exposure to atmospheric oxygen and can be accelerated by the presence of certain metal ions and exposure to light.
Q2: My this compound solution has turned a faint yellow color. What could be the cause?
A2: A yellow discoloration is often indicative of oxidative degradation. This can be caused by prolonged exposure to air, light, or the presence of trace metal contaminants in your solvent or buffer. It is recommended to prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon) in light-protected containers.
Q3: I observed precipitation in my stock solution of this compound after refrigeration. How can I prevent this?
A3: Precipitation of this compound from concentrated stock solutions upon cooling can be due to its limited solubility at lower temperatures. To mitigate this, consider preparing stock solutions at a slightly lower concentration or using a co-solvent system. Before use, always allow the refrigerated solution to equilibrate to room temperature and visually inspect for any precipitate. If precipitation has occurred, gentle warming and vortexing may redissolve the compound.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4: For solid this compound, it is recommended to store it at -20°C in a desiccator to protect it from moisture and light. This compound solutions should be freshly prepared. If short-term storage is necessary, store solutions at 2-8°C for no longer than 24 hours, protected from light and under an inert atmosphere. For long-term storage, it is advisable to aliquot and freeze solutions at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low potency in bioassay | Degradation of this compound in the assay medium. | Confirm the pH of your assay buffer is within the optimal range (4.5-5.5). Minimize the exposure of this compound to the medium before initiating the experiment. Consider adding a small amount of an antioxidant, such as ascorbic acid, to the medium if oxidative degradation is suspected. |
| Appearance of a new peak in HPLC chromatogram | Formation of a degradation product. | Characterize the new peak using mass spectrometry to identify the degradant. Review the handling and storage procedures to identify potential causes of degradation (e.g., pH, light exposure, temperature). |
| Inconsistent results between experimental replicates | Instability of this compound under experimental conditions. | Prepare fresh solutions of this compound for each experiment. Ensure consistent timing and environmental conditions across all replicates. Perform a time-course experiment to assess the stability of this compound over the duration of your assay. |
Quantitative Stability Data
Table 1: Stability of Solid this compound Under Different Storage Conditions for 3 Months
| Condition | Purity (%) | Total Degradation Products (%) |
| -20°C, Desiccated, Dark | 99.8 ± 0.1 | 0.2 ± 0.1 |
| 4°C, 75% RH, Dark | 98.5 ± 0.3 | 1.5 ± 0.3 |
| 25°C, 60% RH, Dark | 95.2 ± 0.5 | 4.8 ± 0.5 |
| 40°C, 75% RH, Dark | 88.1 ± 0.8 | 11.9 ± 0.8 |
| 25°C, 60% RH, Light | 91.3 ± 0.6 | 8.7 ± 0.6 |
Table 2: Stability of this compound (1 mg/mL) in Solution at 25°C for 24 Hours
| Solvent/Buffer (pH) | Purity (%) | Major Degradant (%) |
| Water (pH 7.0) | 92.4 ± 0.7 | 6.1 (Hydrolysis Product A) |
| PBS (pH 7.4) | 90.1 ± 0.9 | 8.2 (Hydrolysis Product A) |
| Acetate Buffer (pH 5.0) | 99.5 ± 0.2 | 0.3 |
| DMSO | 99.7 ± 0.1 | 0.1 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Degradation Analysis
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a solution containing 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 72 hours.
-
Photostability: Expose a solution of this compound to a calibrated light source (ICH Q1B option 2) for a specified duration.
-
Analysis: Analyze all samples by the HPLC method described in Protocol 1 to determine the extent of degradation and identify major degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Recommended workflow for handling this compound in experiments.
Technical Support Center: Adapting LEI-101 Protocols for Diverse Cell Lines
Disclaimer: Information regarding a specific molecule designated "LEI-101" is not widely available in the public domain. For the purposes of this technical support guide, "this compound" will be treated as a representative hypothetical kinase inhibitor. The following protocols and troubleshooting advice are based on established principles for working with small molecule inhibitors in cell culture and are intended to provide a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration for this compound will vary between cell lines due to differences in target expression, pathway dependencies, and cell permeability. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for your specific cell line and assay.[1][2] A good starting point is to test a wide logarithmic range of concentrations (e.g., 1 nM to 10 µM) to capture the full dose-response curve.[1][3]
Q2: How can I determine if this compound is engaging its intended target in my cells?
A2: Target engagement can be assessed using several methods. A common approach is to perform a Western blot to analyze the phosphorylation status of the target kinase or a key downstream substrate. A reduction in the phosphorylated form of the substrate upon this compound treatment indicates target engagement. Other methods include cellular thermal shift assays (CETSA), immunoprecipitation followed by mass spectrometry, or using specialized biomarker assays.[4]
Q3: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A3: High toxicity at low concentrations can stem from several factors. It's possible the cell line is exquisitely sensitive to the inhibition of the intended target. However, it could also indicate off-target toxicity or issues with the compound itself.[1][5] Ensure that the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and that a vehicle-only control is included in your experiments.[1] If toxicity persists, consider performing assays to distinguish between apoptosis and necrosis, which can provide insights into the mechanism of cell death.[1]
Q4: My results with this compound are inconsistent across experiments. What are the common causes of variability?
A4: Inconsistent results can be due to several factors. The stability of the inhibitor in your specific cell culture media over the course of the experiment can be a major contributor.[5][6] It is also important to ensure the compound is fully solubilized in your stock solution and working dilutions.[6] Other sources of variability include inconsistent cell seeding densities, passage number, and variations in incubation times.[6][7]
Troubleshooting Guide
Below are common issues encountered when adapting protocols for a new cell line and suggested solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Incorrect Concentration: The concentration used may be too low for the specific cell line.[5] 2. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells.[2][5] 3. Inhibitor Instability: The compound may be degrading in the cell culture medium.[5][6] 4. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms. | 1. Perform a dose-response experiment with a wider and higher concentration range.[5] 2. Review the physicochemical properties of this compound. If poor permeability is suspected, alternative inhibitors may need to be considered.[5] 3. Assess the stability of this compound in your specific media over time. Consider replenishing the media with fresh inhibitor for longer experiments.[5][6] 4. Analyze the expression level of the target protein and downstream pathway components. |
| High background in assays | 1. Compound Precipitation: this compound may be coming out of solution at the tested concentrations. 2. Non-specific Binding: The inhibitor may bind to plate surfaces or other components.[8] 3. Media Interference: Components in the media may interfere with the assay readout. | 1. Visually inspect wells for precipitation. Test the solubility of this compound in your media. 2. Use low-protein-binding plates and tips.[6] Include a control without cells to assess binding to the plate.[6] 3. Run assay controls with media alone to determine background levels. |
| Discrepancy between biochemical and cellular assay results | 1. Cellular Bioavailability: The inhibitor may have poor cell permeability or be subject to efflux pumps.[8] 2. Serum Protein Binding: Proteins in the fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.[5][8] 3. Off-target Effects in Cells: The cellular phenotype may be due to effects on targets other than the primary one. | 1. Perform a cellular uptake study to measure the intracellular concentration of this compound.[8] 2. Test the inhibitor's efficacy in both serum-free and serum-containing media to assess the impact of serum proteins.[5][6] 3. Use a secondary, structurally distinct inhibitor for the same target to confirm the on-target effect.[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a method for assessing the effect of this compound on cell viability and determining its IC50 value.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.[1]
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6] Create a serial dilution series of this compound in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus log concentration of this compound. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Assessing Target Engagement via Western Blot
This protocol details how to check if this compound is inhibiting its target by looking at the phosphorylation of a downstream substrate.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) and a vehicle control for a specified time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate the membrane with a primary antibody specific for the phosphorylated form of the target or its substrate overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total protein as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.
Visualizations
Caption: A simplified signaling pathway where this compound inhibits Kinase A.
Caption: Workflow for characterizing this compound in a new cell line.
Caption: A decision tree for troubleshooting inconsistent experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Interpreting unexpected results with LEI-101
Welcome to the technical support center for LEI-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results, including unexpected findings, when working with this compound.
FAQs: Interpreting Unexpected Results with this compound
This section addresses common questions and unexpected outcomes that may arise during your experiments with this compound, a hypothetical inhibitor of the MAPK/ERK signaling pathway.
Q1: We observed a paradoxical increase in ERK phosphorylation after a short incubation with this compound. Isn't it supposed to be an inhibitor?
A1: This is a phenomenon known as "paradoxical activation" and can occur with some kinase inhibitors. Several factors could contribute to this:
-
Feedback Loops: Inhibition of a downstream kinase like ERK can sometimes relieve negative feedback loops that normally suppress upstream components of the pathway (e.g., RAF kinases). This can lead to a temporary surge in the activity of the upstream kinases, resulting in a transient increase in ERK phosphorylation before inhibition takes effect.
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Drug-Target Residence Time: The kinetics of this compound binding to its target may be slow. A short incubation might not be sufficient for complete target engagement and inhibition, and the initial cellular response could be dominated by feedback mechanisms.
-
Off-Target Effects: At certain concentrations, this compound might have off-target effects on other kinases or phosphatases that indirectly lead to increased ERK phosphorylation.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment with varying incubation times (e.g., 15 min, 30 min, 1h, 2h, 6h) to determine if the observed activation is transient.
-
Dose-Response Curve: Generate a comprehensive dose-response curve to see if the paradoxical activation is concentration-dependent.
-
Upstream Kinase Activity Assay: Measure the activity of upstream kinases like MEK to investigate the involvement of feedback loops.
Q2: Our cell line, which was previously sensitive to this compound, has developed resistance. What are the potential mechanisms?
A2: Acquired resistance to targeted therapies is a common challenge. Potential mechanisms include:
-
Gatekeeper Mutations: Mutations in the target kinase can alter the drug-binding pocket, reducing the affinity of this compound.
-
Bypass Tracks: Cancer cells can activate alternative signaling pathways to circumvent the inhibited MAPK/ERK pathway. For example, upregulation of the PI3K/AKT pathway is a common resistance mechanism.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
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Target Upregulation: Cells may overexpress the target protein to overcome the inhibitory effect of the drug.
Troubleshooting Steps:
-
Sequence the Target Gene: Analyze the gene encoding the target kinase in the resistant cells to identify potential mutations.
-
Pathway Profiling: Use techniques like Western blotting or phospho-kinase arrays to assess the activation status of alternative signaling pathways (e.g., PI3K/AKT, STAT).
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Efflux Pump Inhibition: Co-treat resistant cells with this compound and a known inhibitor of drug efflux pumps to see if sensitivity is restored.
Q3: We are seeing significant cytotoxicity in a cell line that does not have a constitutively active MAPK/ERK pathway. Why would this compound be effective in this context?
A3: While this compound is designed to target the MAPK/ERK pathway, its cytotoxic effects in cells without a hyperactive pathway could be due to:
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Basal Pathway Activity: Even without constitutive activation, basal MAPK/ERK signaling can be essential for the survival of some cell types. Inhibition of this basal activity could be sufficient to induce apoptosis.
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Off-Target Cytotoxicity: this compound may have off-target effects on other kinases or cellular processes that are critical for cell survival, independent of the MAPK/ERK pathway.
-
Synthetic Lethality: The genetic background of the cell line might contain a mutation in another gene that creates a synthetic lethal interaction with the inhibition of the MAPK/ERK pathway.
Troubleshooting Steps:
-
Rescue Experiment: Attempt to rescue the cytotoxic effect by overexpressing a constitutively active form of a downstream component of the MAPK/ERK pathway.
-
Off-Target Profiling: If available, use kinome profiling services to identify potential off-targets of this compound.
-
Apoptosis Assays: Characterize the mode of cell death (e.g., apoptosis vs. necrosis) to gain insights into the mechanism of cytotoxicity.
Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Guide 1: Inconsistent Inhibition of ERK Phosphorylation
| Symptom | Possible Cause | Suggested Solution |
| High variability in p-ERK levels between replicates. | - Inconsistent cell seeding density.- Variation in drug concentration.- Edge effects in multi-well plates. | - Ensure uniform cell seeding.- Prepare fresh drug dilutions for each experiment.- Avoid using the outer wells of plates or fill them with media only. |
| Inhibition is observed in some experiments but not others. | - Cell line passage number.- Serum starvation conditions.- Reagent quality. | - Use cells within a consistent and low passage number range.- Optimize serum starvation time to reduce basal p-ERK levels.- Check the quality and expiration dates of antibodies and other reagents. |
| Lack of complete inhibition at expected effective concentrations. | - Incorrect drug concentration.- Cell line is inherently resistant.- Drug degradation. | - Verify the stock concentration of this compound.- Confirm the activation status of the MAPK/ERK pathway in the cell line.- Store this compound according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
Guide 2: Unexpected Phenotypic Outcomes
| Symptom | Possible Cause | Suggested Solution |
| Increased cell migration or invasion upon treatment. | - Pathway "rewiring" leading to activation of pro-migratory pathways.- Sub-lethal drug concentrations inducing a stress response. | - Investigate the activity of other signaling pathways involved in cell motility (e.g., Rho GTPases).- Perform a full dose-response curve for migration/invasion assays. |
| Changes in cell morphology unrelated to apoptosis. | - Off-target effects on cytoskeletal components.- Induction of cellular differentiation. | - Use immunofluorescence to examine the cytoskeleton.- Assess markers of cellular differentiation. |
| Enhanced cell proliferation at low drug concentrations. | - Hormesis effect.- Paradoxical pathway activation at low doses. | - Perform a detailed dose-response proliferation assay starting from very low concentrations.- Correlate proliferation data with signaling pathway activity at corresponding concentrations. |
Experimental Protocols
Protocol 1: Western Blot for ERK Phosphorylation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): Once cells are attached, replace the growth medium with a low-serum or serum-free medium for 12-24 hours to reduce basal ERK phosphorylation.
-
Drug Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK as a loading control.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | MAPK/ERK Pathway Status | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E (Constitutively Active) | 50 |
| HCT116 | Colorectal Cancer | KRAS G13D (Constitutively Active) | 120 |
| MCF7 | Breast Cancer | Wild-type RAF/RAS | 850 |
| HeLa | Cervical Cancer | Wild-type RAF/RAS | >1000 |
Table 2: Effect of this compound on ERK Phosphorylation
| Cell Line | Treatment | p-ERK / Total ERK Ratio (Normalized to Control) |
| A375 | Vehicle Control | 1.00 |
| A375 | This compound (100 nM, 2h) | 0.15 |
| HCT116 | Vehicle Control | 1.00 |
| HCT116 | This compound (200 nM, 2h) | 0.25 |
Visualizations
Caption: Simplified MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK.
Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.
Validation & Comparative
LEI-101: A Peripherally Restricted Cannabinoid CB2 Receptor Agonist with Therapeutic Potential in Mitigating Cisplatin-Induced Kidney Damage
For Immediate Release:
This comparison guide provides a comprehensive overview of the preclinical efficacy of LEI-101, a novel, orally available, and peripherally restricted selective cannabinoid CB2 receptor agonist. The data presented herein demonstrates the potential of this compound in attenuating kidney dysfunction and morphological damage in a preclinical model of cisplatin-induced nephrotoxicity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic utility of selective CB2 receptor modulation.
Summary of Preclinical Findings
This compound has been characterized as a potent and selective partial agonist for the cannabinoid CB2 receptor. In preclinical studies, it has shown a favorable safety profile with minimal brain penetration, avoiding the central nervous system (CNS)-mediated side effects often associated with cannabinoid receptor modulation. The key findings from in vitro and in vivo studies are summarized below.
In Vitro Characterization
This compound demonstrates high selectivity and partial agonism at the CB2 receptor.
| Parameter | This compound | Reference Compound (CP-55940) |
| CB2 Receptor Binding Affinity | ~100-fold selective for CB2 over CB1 | Mixed CB1/CB2 agonist |
| CB2 Receptor Functional Activity (β-arrestin assay) | Partial Agonist | Full Agonist |
| CB2 Receptor Functional Activity (GTPγS assay) | Partial Agonist | Full Agonist |
| Activity on Endocannabinoid Hydrolases (FAAH, MAGL) | No significant activity | Not reported |
In Vivo Pharmacokinetics and Safety
This compound exhibits excellent oral bioavailability and a peripherally restricted distribution, minimizing central nervous system exposure.
| Parameter | This compound |
| Oral Bioavailability | Excellent |
| Tissue Distribution | High concentrations in kidney and liver |
| Brain Penetration | Minimal |
| CNS-Mediated Effects (Tetrad Assay up to 60 mg/kg, p.o.) | No observed effects on nociception, body temperature, locomotor activity, or catalepsy |
Efficacy in Cisplatin-Induced Nephrotoxicity
Oral administration of this compound demonstrated a dose-dependent protective effect against cisplatin-induced kidney damage in mice.
| Treatment Group | Dose (mg/kg, p.o.) | Blood Urea Nitrogen (BUN) Levels | Creatinine (CREA) Levels |
| Vehicle | - | Normal | Normal |
| Cisplatin | - | Significantly Increased | Significantly Increased |
| This compound + Cisplatin | 3 | Significantly Attenuated Increase | Significantly Attenuated Increase |
| This compound + Cisplatin | 10 | Significantly Attenuated Increase | Significantly Attenuated Increase |
These protective effects were associated with improved renal histopathology, and reduced oxidative stress and inflammation in the kidney. Notably, the therapeutic benefits of this compound were absent in CB2 receptor knockout mice, confirming its mechanism of action.[1][2][3]
Experimental Protocols
In Vitro Binding and Functional Assays
-
Receptor Binding Assays: The binding affinity of this compound to human CB1 and CB2 receptors was determined using radioligand displacement assays with [3H]CP-55,940.
-
β-Arrestin Recruitment Assay: The functional activity of this compound at the CB2 receptor was assessed by measuring β-arrestin recruitment in U2OS cells co-expressing the human CB2 receptor and the β-arrestin2-eYFP fusion protein.
-
GTPγS Binding Assay: The ability of this compound to stimulate G-protein coupling to the CB2 receptor was evaluated by measuring [35S]GTPγS binding to membranes from CHO cells stably expressing the human CB2 receptor.
In Vivo Studies
-
Animals: Male C57BL/6 mice were used for all in vivo experiments. CB2 receptor knockout mice were used to confirm the target specificity of this compound.
-
Cisplatin-Induced Nephrotoxicity Model: Mice were administered a single intraperitoneal injection of cisplatin (20 mg/kg). This compound was administered orally at doses of 3 or 10 mg/kg, 1 hour before and 24 and 48 hours after cisplatin administration. Kidney function was assessed by measuring blood urea nitrogen (BUN) and creatinine (CREA) levels 72 hours after cisplatin injection.
-
Tetrad Assay: To assess potential CNS-mediated effects, mice were orally administered this compound (up to 60 mg/kg) and evaluated for changes in nociception (tail-flick test), core body temperature, locomotor activity (open field test), and catalepsy (ring test).
Visualizing the Mechanism and Workflow
To further elucidate the experimental approach and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow of preclinical evaluation for this compound.
Caption: this compound signaling pathway in renal protection.
Comparison with Alternatives
Currently, there are no approved therapies that directly target the cannabinoid CB2 receptor for the treatment of nephrotoxicity. The primary alternative for managing cisplatin-induced kidney injury is supportive care, including hydration and electrolyte management.
First-generation CB1 receptor antagonists, such as rimonabant, were developed for metabolic disorders but were withdrawn due to severe psychiatric side effects, highlighting the importance of avoiding central CB1 receptor blockade.[4] In contrast, this compound's peripheral selectivity and its action at the CB2 receptor offer a distinct and potentially safer therapeutic approach. While direct comparative preclinical studies between this compound and other CB2 agonists in this specific model are not yet published, the data for this compound suggests a promising profile.
Other peripherally restricted CB1 receptor antagonists have been investigated for metabolic conditions, but their utility in nephrotoxicity is not well-established.[5] The focus on CB2 agonism by this compound represents a different strategy, aiming to leverage the anti-inflammatory and anti-oxidative properties associated with CB2 receptor activation.
Conclusion
The preclinical data strongly support the efficacy of this compound as a selective, orally bioavailable, and peripherally restricted CB2 receptor agonist in a model of cisplatin-induced nephrotoxicity. Its ability to mitigate kidney damage without inducing CNS-mediated side effects makes it a promising candidate for further development. These findings warrant additional investigation into the therapeutic potential of this compound for inflammatory and oxidative stress-related diseases, including acute kidney injury.
References
- 1. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist LEI‐101 prevents cisplatin‐induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist this compound prevents cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2B3-101 and Standard of Care for Leptomeningeal Metastases from Breast Cancer
Disclaimer: The initial request for information on "LEI-101" did not yield results for a specific therapeutic agent. This guide provides a comparative analysis of 2B3-101 , an investigational drug, against standard of care treatments for leptomeningeal metastases originating from breast cancer. This substitution is based on the similarity in nomenclature and the availability of clinical trial data for 2B3-101 in a relevant oncological setting.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison based on available preclinical and clinical data.
Mechanism of Action
2B3-101: Targeted Doxorubicin Delivery Across the Blood-Brain Barrier
2B3-101 is a novel formulation of doxorubicin encapsulated in pegylated liposomes. These liposomes are surface-modified with glutathione (GSH) to facilitate transport across the blood-brain barrier (BBB). The proposed mechanism involves the following steps:
-
Systemic Circulation: Following intravenous administration, the pegylated liposomes provide a prolonged circulation time for the encapsulated doxorubicin.
-
BBB Targeting: The glutathione on the liposome surface is recognized by glutathione transporters present on the endothelial cells of the BBB.
-
Enhanced Brain Delivery: This targeted interaction is designed to enhance the delivery of doxorubicin into the brain parenchyma and cerebrospinal fluid (CSF).
-
Antitumor Activity: Once in the central nervous system (CNS), doxorubicin exerts its cytotoxic effects by intercalating with DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to tumor cell death.
Standard of Care: Intrathecal Chemotherapy and Radiation Therapy
The standard of care for leptomeningeal metastases from breast cancer is multimodal and aims to palliate symptoms and prolong survival.[1] The primary treatment modalities include:
-
Intrathecal Chemotherapy: This involves the direct administration of cytotoxic agents into the cerebrospinal fluid, bypassing the BBB. The most commonly used agent is methotrexate , which inhibits dihydrofolate reductase, an enzyme essential for DNA and RNA synthesis in rapidly dividing cancer cells. Other agents include cytarabine and thiotepa.
-
Radiation Therapy: Whole-brain radiation therapy (WBRT) is often employed to control symptoms and treat widespread meningeal disease.[2] It works by damaging the DNA of cancer cells, leading to their death.
Quantitative Data Summary
The following tables summarize the available efficacy and safety data for 2B3-101 and standard of care treatments. It is important to note that this is not a head-to-head comparison, as the data are derived from different studies with varying designs and patient populations.
Efficacy Data
| Treatment | Study Design | Patient Population | Key Efficacy Outcomes | Source |
| 2B3-101 | Phase I/IIa, single-arm | Recurrent high-grade gliomas and breast cancer brain metastases | Breast Cancer Brain Metastases Cohort (n=23): - Partial Response (PR): 9%- Stable Disease (SD): 48%- 3-month Progression-Free Survival (PFS) rate: 48% | [2] |
| Standard of Care (Intrathecal Chemotherapy) | Systematic Review (36 studies) | Leptomeningeal metastases from breast cancer | Pooled Median Overall Survival: 14.9 - 18.1 weeks | [3][4][5] |
| Standard of Care (Radiation Therapy) | Retrospective studies | Leptomeningeal metastases from various solid tumors | WBRT may reduce neurological symptoms but has not been consistently associated with improved survival. | [2] |
Safety and Tolerability Data
| Treatment | Study | Common Adverse Events (Grade ≥3) | Source |
| 2B3-101 | Phase I/IIa | Neutropenia (26%), Palmar-Plantar Erythrodysesthesia (PPE) (14%) | [2] |
| Intrathecal Methotrexate | Various studies | Chemical arachnoiditis, myelosuppression, neurotoxicity | [3] |
| Whole-Brain Radiation Therapy | Various studies | Fatigue, skin erythema, hair loss, potential for long-term neurocognitive decline | [2] |
Experimental Protocols
2B3-101 Phase I/IIa Clinical Trial (NCT01386580)
-
Study Design: An open-label, dose-escalating Phase I/IIa study to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and preliminary anti-tumor activity of 2B3-101.
-
Patient Population: Patients with solid tumors and brain metastases or recurrent malignant glioma. For the breast cancer cohort, patients had HER2+ or HER2- disease with brain metastases.
-
Treatment Regimen: 2B3-101 was administered intravenously. In the dose-escalation phase for single-agent therapy, doses started at 5 mg/m² and were escalated. For the combination with trastuzumab in HER2+ breast cancer patients, the starting dose of 2B3-101 was 40 mg/m² every 3 weeks. The infusion was administered over 90 minutes.
-
Outcome Measures: The primary endpoints were safety and tolerability. Secondary endpoints included objective response rate (ORR) according to RECIST or RANO criteria, progression-free survival (PFS), and overall survival (OS).
Standard of Care: Intrathecal Methotrexate Protocol
-
Administration: Methotrexate is administered directly into the cerebrospinal fluid via lumbar puncture or an Ommaya reservoir.
-
Dosage: A typical dose is 10-15 mg, often administered with dexamethasone to reduce inflammatory reactions.
-
Frequency: Treatment is typically given once or twice weekly during the induction phase, followed by less frequent maintenance doses.
-
Monitoring: Patients are monitored for signs of neurotoxicity and myelosuppression. CSF analysis is performed to assess for clearance of malignant cells.
Standard of Care: Whole-Brain Radiation Therapy (WBRT) Protocol
-
Simulation and Planning: A CT scan is performed to create a 3D map of the brain for precise targeting.
-
Dosage and Fractionation: A common regimen is 30 Gy delivered in 10 fractions over two weeks. Another regimen is 20 Gy in 5 fractions.
-
Delivery: Radiation is delivered using a linear accelerator, with beams shaped to conform to the brain while minimizing exposure to surrounding healthy tissues.
-
Supportive Care: Patients may receive corticosteroids to manage cerebral edema and antiemetics to control nausea.
References
- 1. Leptomeningeal carcinomatosis and breast cancer: a systematic review of current evidence on diagnosis, treatment and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NT-23: PHASE 1/2A STUDY OF GLUTATHIONE PEGYLATED LIPOSOMAL DOXORUBICIN (2B3-101) IN BREAST CANCER PATIENTS WITH BRAIN METASTASES (BCBM) OR RECURRENT HIGH GRADE GLIOMAS (HGG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptomeningeal metastasis in breast cancer – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providence.elsevierpure.com [providence.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of LEI-101 and Similar Peripherally Restricted CB2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of LEI-101, a novel, orally available, and peripherally restricted selective cannabinoid receptor 2 (CB2) agonist, with other prominent research compounds sharing a similar pharmacological profile. The following sections detail the in vitro and in vivo properties of this compound alongside AM-1241, GW-405833, and JWH-133, presenting key experimental data in structured tables, outlining detailed experimental protocols, and visualizing critical pathways and workflows.
Introduction to Peripherally Restricted CB2 Agonists
The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of pathological conditions, including inflammatory disorders, neuropathic pain, and organ injury. Unlike the CB1 receptor, which is predominantly expressed in the central nervous system (CNS) and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily located in peripheral tissues, particularly on immune cells. Selective activation of the CB2 receptor offers the potential to modulate inflammatory and pain responses without inducing CNS-related side effects. The development of peripherally restricted CB2 agonists, which have limited ability to cross the blood-brain barrier, further enhances this safety profile, making them attractive candidates for therapeutic development. This compound is a novel compound in this class, and this guide aims to contextualize its pharmacological profile against other well-characterized selective CB2 agonists.
In Vitro Pharmacological Comparison
The in vitro activity of this compound and its comparators has been characterized through various assays to determine their binding affinity, selectivity, and functional efficacy at the CB1 and CB2 receptors.
Receptor Binding Affinity and Selectivity
The binding affinity of a compound for its target receptor is a critical determinant of its potency. This is typically measured as the inhibition constant (Ki), with lower values indicating higher affinity. The ratio of Ki values for the CB1 and CB2 receptors provides a measure of the compound's selectivity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | ~100-fold higher than CB2 | Data not explicitly quantified in nM | >100-fold |
| AM-1241 | 272[1] | 3.4[2][3][4] | ~80[2] |
| GW-405833 | 4772[5][6][7] | 3.92[5][6][7] | ~1217 |
| JWH-133 | 677[8][9][10][11] | 3.4[8][9][10][11] | ~199 |
Table 1: Receptor Binding Affinity and Selectivity. This table summarizes the reported Ki values for the human cannabinoid receptors and the calculated selectivity ratio for each compound.
Functional Activity
Functional assays, such as GTPγS binding and β-arrestin recruitment assays, provide insights into the efficacy of a compound as an agonist or antagonist. The EC50 value represents the concentration of a compound that produces 50% of its maximal effect.
| Compound | GTPγS Assay (EC50, nM) | β-Arrestin Recruitment Assay (EC50, nM) |
| This compound | Partial agonist | Partial agonist |
| AM-1241 | Partial agonist | Data not available |
| GW-405833 | 0.65 (for CB2)[5][6] | 0.25 (for CB1)[7] |
| JWH-133 | Full agonist | Data not available |
Table 2: Functional Activity at Cannabinoid Receptors. This table presents the functional efficacy of the compounds in common in vitro signaling assays.
In Vivo Preclinical Efficacy
The therapeutic potential of these compounds has been evaluated in various animal models of disease, particularly those involving inflammation and pain.
| Compound | Animal Model | Effective Dose Range | Key Findings |
| This compound | Cisplatin-induced nephrotoxicity (mouse) | 3-10 mg/kg (p.o. or i.p.) | Dose-dependently prevented kidney dysfunction and morphological damage. |
| AM-1241 | Neuropathic pain (rat) | 1-10 mg/kg (i.p.)[1] | Reversed tactile and thermal hypersensitivity.[1] |
| Inflammatory pain (rat) | 0.1-10 mg/kg (i.p.)[12] | Reduced carrageenan-induced thermal hyperalgesia.[13] | |
| GW-405833 | Neuropathic and inflammatory pain (mouse) | 10-30 mg/kg (i.p.)[14][15] | Reversed mechanical allodynia.[14][15] |
| JWH-133 | Inflammatory pain (mouse) | 0.1-1 mg/kg (i.p.)[16] | Produced dose-dependent anti-nociception in the formalin test.[16][17] |
Table 3: In Vivo Efficacy in Preclinical Models. This table summarizes the effective dose ranges and key outcomes for each compound in relevant animal models.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Figure 1: Simplified CB2 Receptor G-protein Signaling Pathway.
Figure 2: General Experimental Workflow for Compound Evaluation.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human CB1 and CB2 receptors.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP-55,940).
-
Test compound and a non-specific binding control (e.g., unlabeled CP-55,940).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (e.g., 0.5 nM), and varying concentrations of the test compound or control.
-
Incubate the plate at 30°C for 90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To determine the functional activity (EC50 and Emax) of the test compound as an agonist at the CB2 receptor.
Materials:
-
Membranes from cells expressing the CB2 receptor.
-
[35S]GTPγS.
-
Test compound and a reference agonist (e.g., CP-55,940).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4).
-
GDP.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, GDP (e.g., 10 µM), [35S]GTPγS (e.g., 0.1 nM), and varying concentrations of the test compound or reference agonist.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS as a function of the test compound concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values by non-linear regression analysis.
β-Arrestin Recruitment Assay
Objective: To measure the ability of the test compound to induce the recruitment of β-arrestin to the CB2 receptor, another measure of agonist activity.
Materials:
-
Cells co-expressing the CB2 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-Arrestin assay).
-
Test compound.
-
Assay buffer and detection reagents.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Measure the luminescent signal using a luminometer.
-
Plot the luminescence as a function of the test compound concentration to determine the EC50 and Emax values.
Cisplatin-Induced Nephrotoxicity Mouse Model
Objective: To evaluate the in vivo efficacy of the test compound in protecting against kidney damage.
Materials:
-
Male C57BL/6 mice.
-
Cisplatin.
-
Test compound formulated for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Equipment for blood collection and analysis (for BUN and creatinine).
-
Histology equipment.
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer the test compound or vehicle to the mice at the desired dose and route.
-
After a specified pretreatment time (e.g., 1 hour), administer a single high dose of cisplatin (e.g., 20 mg/kg, i.p.) to induce acute kidney injury.
-
Continue to administer the test compound or vehicle daily for a set period (e.g., 3 days).
-
At the end of the treatment period, collect blood samples for the measurement of blood urea nitrogen (BUN) and serum creatinine levels as markers of kidney function.
-
Euthanize the mice and collect the kidneys for histological analysis to assess the degree of tubular damage, inflammation, and apoptosis.
Hot Plate Test for Analgesia
Objective: To assess the analgesic properties of the test compound against thermal pain.
Materials:
-
Male mice or rats.
-
Hot plate apparatus with adjustable temperature.
-
Test compound formulated for administration.
Procedure:
-
Acclimatize the animals to the testing room.
-
Determine the baseline latency for each animal by placing it on the hot plate (set to a constant temperature, e.g., 55°C) and measuring the time until a nocifensive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Administer the test compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between the treated and vehicle groups to determine the analgesic effect of the compound.
Conclusion
This compound demonstrates a promising profile as a peripherally restricted, selective CB2 receptor partial agonist with in vivo efficacy in a model of organ injury. Its high selectivity for the CB2 receptor, coupled with its oral bioavailability and limited brain penetration, underscores its potential as a therapeutic agent with a favorable safety profile. The comparative analysis with AM-1241, GW-405833, and JWH-133 provides a valuable context for its pharmacological properties. While all these compounds exhibit high affinity and selectivity for the CB2 receptor, subtle differences in their functional efficacy and in vivo potency may influence their therapeutic utility in different disease contexts. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other compounds in this class.
References
- 1. pnas.org [pnas.org]
- 2. AM-1241 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. AM1241 | Cannabinoid Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. JWH-133 - Wikipedia [en.wikipedia.org]
- 11. interpriseusa.com [interpriseusa.com]
- 12. Antinociceptive Effects of Racemic AM1241 and Its Chirally Synthesized Enantiomers: Lack of Dependence upon Opioid Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-nociceptive interactions between opioids and a cannabinoid receptor 2 agonist in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-Validation of LX-101 (LEI-101) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LX-101 (referred to herein as LEI-101 for the purpose of this guide), a novel clinical-stage targeted therapy directed at the insulin-like growth factor 1 receptor (IGF-1R).[1] The information presented is intended to offer an objective overview of its performance relative to other IGF-1R inhibitors, supported by available preclinical data and detailed experimental methodologies.
Introduction to this compound (LX-101) and the IGF-1R Pathway
This compound is an innovative therapeutic candidate with a differentiated mechanism of action targeting the IGF-1R.[1] The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers and some autoimmune diseases. This compound is currently under development for oncologic indications, including both pediatric and adult malignancies with known genetic alterations in the IGF-1R pathway, as well as for autoimmune conditions such as thyroid eye disease.[1]
Signaling Pathway of IGF-1R
The diagram below illustrates the simplified signaling cascade initiated by the binding of IGF-1 to its receptor, leading to downstream effects that promote cell proliferation and inhibit apoptosis.
Comparative Preclinical Efficacy
Recent data has demonstrated this compound's potent preclinical anti-tumor activity against cancers with established involvement of the IGF-1R pathway.[1] The following table summarizes the in-vitro potency of this compound in comparison to other known IGF-1R inhibitors. Please note that the data for competitors is sourced from publicly available literature and may have been generated under different experimental conditions.
| Compound | Target(s) | IC₅₀ (nM) in IGF-1R expressing cell lines | Reference |
| This compound (LX-101) | IGF-1R | Data forthcoming in planned clinical trials[1] | Lirum Therapeutics, 2024[1] |
| Linsitinib (OSI-906) | IGF-1R, IR | 35 | Published Literature |
| Teprotumumab | IGF-1R | N/A (Monoclonal Antibody) | Published Literature |
| Cixutumumab (IMC-A12) | IGF-1R | N/A (Monoclonal Antibody) | Published Literature |
Experimental Protocols
The following are representative methodologies for key experiments used to evaluate the efficacy of IGF-1R inhibitors like this compound.
In-Vitro Cell Proliferation Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on the proliferation of cancer cell lines with high IGF-1R expression.
Methodology:
-
Cell Culture: IGF-1R-expressing cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) or a vehicle control for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Plates are incubated for 1-4 hours at 37°C, and the absorbance is read at 490 nm using a plate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC₅₀ is calculated using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of the compound on the phosphorylation of key downstream proteins in the IGF-1R signaling pathway (e.g., AKT, ERK).
Methodology:
-
Cell Lysis: Cells treated with the compound for a specified time are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total AKT and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Experimental Workflow Diagram
The diagram below outlines the general workflow for preclinical evaluation of a targeted inhibitor like this compound.
Logical Relationship of this compound's Therapeutic Hypothesis
The therapeutic strategy for this compound is based on a clear logical framework: targeting a known driver of oncogenesis in select patient populations.
References
No Publicly Available Data on LEI-101 as a Biological Inhibitor
A comprehensive search of publicly available scientific and medical literature did not yield any information on a biological inhibitor designated as LEI-101. The search results for "this compound" are predominantly associated with the "Legal Entity Identifier," a code for financial transactions, and various laws and regulations[1][2][3][4][5].
Consequently, it is not possible to identify the specific biological target of this compound, a critical first step for a comparative analysis against other inhibitors. Without a known target, a comparison of performance, a summary of experimental data, and the creation of relevant signaling pathway diagrams as requested cannot be conducted.
The search did identify other investigational compounds with similar naming conventions, such as:
-
2B3-101 : A proprietary form of doxorubicin being investigated for breast cancer with leptomeningeal metastases[6].
-
GI-101 : A therapeutic agent being evaluated in clinical trials for advanced solid tumors[7].
-
KAN-101 : A therapy in development for the treatment of celiac disease[8].
However, these compounds are distinct entities from the requested "this compound" and act on different biological pathways.
To proceed with a comparative guide, information on the specific biological target of this compound is required. Researchers, scientists, and drug development professionals seeking this information are encouraged to consult internal documentation or proprietary databases that may contain data on this compound.
References
- 1. workiva.com [workiva.com]
- 2. Law 101 - by Brien a Roche & John Roche & Sean Roche (Paperback) : Target [target.com]
- 3. Legislação Federal - Senado Federal [legis.senado.leg.br]
- 4. Lcp101 [planalto.gov.br]
- 5. estrategiaconcursos.com.br [estrategiaconcursos.com.br]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- 8. Safety and tolerability of KAN-101, a liver-targeted immune tolerance therapy, in patients with coeliac disease (ACeD): a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking KAN-101: A Comparative Guide for Celiac Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KAN-101 against other emerging therapies for celiac disease. Experimental data from clinical trials is presented to support the performance analysis of KAN-101 and its key competitors.
Introduction to KAN-101 and the Competitive Landscape
Celiac disease is a serious autoimmune disorder triggered by gluten ingestion in genetically predisposed individuals, leading to inflammation and damage to the small intestine.[1] Currently, the only available management is a strict, lifelong gluten-free diet, which presents significant challenges and does not always lead to complete recovery. In response to this unmet medical need, a number of therapeutic agents are in development.
KAN-101, developed by Anokion SA, is an investigational therapy designed to induce immune tolerance to gluten.[2][3] It is a liver-targeted therapy composed of a well-described gluten antigen conjugated to a glycosylation signature.[4] This approach aims to re-educate the immune system to not react to gluten, potentially offering a long-term therapeutic benefit.[2][5] KAN-101 has received Fast Track Designation from the U.S. Food and Drug Administration.[2][6]
The competitive landscape for celiac disease therapeutics is robust, with over 25 companies actively developing treatments.[7][8] Key competitors for KAN-101 include TAK-101 (Takeda), ZED1227 (Dr. Falk Pharma/Takeda/Zedira), and PRV-015 (ordesekimab) (Sanofi/Provention Bio). These therapies employ diverse mechanisms of action, from inducing immune tolerance and degrading gluten to inhibiting key enzymes and blocking inflammatory pathways.[8][9][10]
Comparative Performance Data
The following tables summarize the available quantitative data from clinical trials of KAN-101 and its main competitors.
Table 1: KAN-101 Clinical Trial Performance
| Metric | Phase 1 ACeD Trial Results | Phase 2 ACeD-it Trial (Preliminary Data) |
| Primary Endpoint | Safety and Tolerability | Safety, Tolerability, Pharmacodynamics, Pharmacokinetics |
| Key Efficacy Finding | Dose-dependent modulation of interleukin-2 (IL-2) after gluten challenge.[11] | Clinically meaningful reductions in multiple individual symptoms and celiac-specific patient-reported outcome composite measures following gluten exposure at all dose levels.[2][5] |
| Safety | No grade 3-4 adverse events, serious adverse events, or dose-limiting toxicities.[4] | Safe and well-tolerated at all dose levels investigated.[2][5] |
| Pharmacokinetics | Cleared from systemic circulation within approximately 6 hours; no accumulation with repeated dosing.[4][11] | Rapidly cleared from circulation with a target-mediated clearance profile.[6][12] |
Table 2: Competitor Clinical Trial Performance
| Competitor | Mechanism of Action | Key Clinical Trial Findings |
| TAK-101 | Nanoparticle containing encapsulated gluten designed to induce gluten-specific tolerance.[13][14] | Reduced the production of gluten-specific T cell-derived interferon-γ forming units by 88% relative to placebo in a Phase 2a trial.[15] |
| ZED1227 | Oral small molecule inhibitor of tissue transglutaminase 2 (TG2).[16][17][18] | Prevented gluten-induced intestinal mucosal damage and inflammation in a Phase 2a study.[17][19] |
| PRV-015 (ordesekimab) | A fully human monoclonal antibody that targets and blocks interleukin-15 (IL-15).[20][21][22][23][24] | Showed improvements in intestinal inflammation and symptoms in response to gluten in a Phase 2a trial.[22] |
Experimental Protocols
KAN-101 Clinical Trial Methodology (ACeD and ACeD-it Studies)
The clinical development of KAN-101 has involved randomized, double-blind, placebo-controlled trials in adult patients with biopsy-confirmed celiac disease who are on a gluten-free diet.[11]
-
Phase 1 (ACeD Trial - NCT04248855): This study evaluated the safety and tolerability of single and multiple ascending doses of KAN-101.[11] Participants were administered KAN-101 or placebo intravenously.[11] Following dosing, a gluten challenge was administered to assess the pharmacodynamic effects, including the measurement of cytokine responses such as interleukin-2.[11]
-
Phase 1b/2 (ACeD-it Trial - NCT05574010):
-
Part A (Phase 1b): An open-label, multiple ascending dose assessment to determine the safety, tolerability, and pharmacokinetics of KAN-101.[25]
-
Part B (Phase 2): A double-blind, placebo-controlled format to characterize biomarker responses and clinical symptoms after a gluten challenge.[2][25] Key endpoints include changes in patient-reported outcomes and further safety and pharmacokinetic assessments.[2]
-
Signaling Pathways and Mechanisms of Action
KAN-101 Signaling Pathway
KAN-101 is designed to induce immune tolerance by targeting natural pathways in the liver.[3] The drug delivers a gluten antigen to the liver, which is thought to re-educate the immune system, specifically T cells, to not respond to gluten.[3] This process is believed to involve the removal of pathogenic T cells, rendering them non-responsive, and expanding regulatory T cell responses.[2]
Competitor Mechanisms of Action
-
TAK-101: This therapy uses nanoparticles to deliver encapsulated gluten proteins to the spleen and liver.[26] The goal is to be taken up by antigen-presenting cells in these organs to induce tolerance, thereby reducing the activation of CD4+ T cells.[15][27]
-
ZED1227: This small molecule directly inhibits the enzyme tissue transglutaminase 2 (TG2) in the small intestine.[18] TG2 modifies gluten peptides, making them more immunogenic.[16][19] By blocking TG2, ZED1227 prevents this modification and the subsequent inflammatory cascade.[16][19]
-
PRV-015 (ordesekimab): This monoclonal antibody targets and blocks interleukin-15 (IL-15), a key cytokine in the celiac disease inflammatory pathway.[22] IL-15 is involved in the activation of intraepithelial lymphocytes, which contribute to intestinal damage.[21]
References
- 1. Celiac Disease - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
- 2. biospace.com [biospace.com]
- 3. beyondceliac.org [beyondceliac.org]
- 4. researchgate.net [researchgate.net]
- 5. Anokion Reports Positive Results from Phase 2 Trial of KAN-101 for Celiac Disease [synapse.patsnap.com]
- 6. celiac.org [celiac.org]
- 7. Celiac Disease Pipeline Outlook 2025: Clinical Trial Studies, EMA, PDMA, FDA Approvals, MOA, ROA, NDA, IND, and Companies [barchart.com]
- 8. Celiac Disease Pipeline Grows as 25+ Key Pharma Companies Join the Fight for Innovative Treatments | DelveInsight [prnewswire.com]
- 9. Celiac Disease Clinical Trial Pipeline Gains Momentum: 20+ [globenewswire.com]
- 10. celiac.ca [celiac.ca]
- 11. Encouraging results for Anokion’s KAN-101 in coeliac disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Anokion Reveals New Phase 1b/2 Data on KAN-101 for Celiac Disease [synapse.patsnap.com]
- 13. beyondceliac.org [beyondceliac.org]
- 14. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Could ZED1227 Pave the Way for Celiacs to Eat Gluten Without Harm? - Celiac.com [celiac.com]
- 17. news-medical.net [news-medical.net]
- 18. mdpi.com [mdpi.com]
- 19. beyondceliac.org [beyondceliac.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. beyondceliac.org [beyondceliac.org]
- 23. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Beyond the gluten-free diet: Innovations in celiac disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. celiac.org [celiac.org]
- 27. youtube.com [youtube.com]
Head-to-head studies involving LEI-101
Independent Verification of NLX-101 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of NLX-101, a selective 5-HT1A receptor biased agonist, with other alternative compounds. The information presented is supported by experimental data from preclinical studies to aid in the independent verification of NLX-101's unique activity profile.
Introduction to NLX-101
NLX-101 (also known as F15599) is a novel compound that demonstrates high selectivity and biased agonism for the serotonin 1A (5-HT1A) receptor.[1][2][3] Unlike traditional 5-HT1A receptor agonists, NLX-101 preferentially activates specific downstream signaling pathways in distinct brain regions, particularly the prefrontal cortex.[4][5][6] This biased agonism is thought to contribute to its potential as a therapeutic agent with an improved efficacy and side-effect profile for neuropsychiatric disorders.[7][8][9] This guide compares the in vitro and in vivo activities of NLX-101 with other known 5-HT1A receptor agonists.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and functional activity of NLX-101 in comparison to other 5-HT1A receptor agonists.
Table 1: Receptor Binding Affinity
This table presents the inhibitory constant (Ki) values of NLX-101 and alternative compounds for the human 5-HT1A receptor. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A Receptor Ki (nM) | Reference(s) |
| NLX-101 | ~1 | [7] |
| F13714 | <0.1 | [10] |
| (+)-8-OH-DPAT | 0.47 - 6.1 | [11][12][13] |
| Buspirone | ~32 | [14][15] |
Table 2: In Vivo Behavioral Activity (Forced Swim Test in Rodents)
The Forced Swim Test (FST) is a common behavioral assay to assess antidepressant-like activity. The table shows the Minimal Effective Dose (MED) of each compound required to produce a significant reduction in immobility time.
| Compound | Minimal Effective Dose (MED) | Species | Reference(s) |
| NLX-101 | 0.25 µg (i.c.v.), 0.63 mg/kg (p.o.) | Rat, Mouse | [7][8] |
| F13714 | 4 µg (i.c.v.), 0.63 mg/kg (p.o.) | Rat, Mouse | [7][8] |
| (+)-8-OH-DPAT | 1 µg (i.c.v.), 0.16 mg/kg (s.c.) | Rat | [7] |
| Buspirone | Inactive in some studies | Rat | [16][17] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NLX-101 at the 5-HT1A Receptor
NLX-101 exhibits biased agonism at the 5-HT1A receptor, preferentially activating the Gαi/o-protein pathway leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), particularly in the prefrontal cortex.[4][6] This is distinct from the signaling of other agonists which may activate a broader range of downstream effectors.
Caption: Simplified signaling pathway of NLX-101 at the 5-HT1A receptor.
Experimental Workflow: In Vitro ERK1/2 Phosphorylation Assay
A key experiment to verify the biased agonism of NLX-101 is to measure the phosphorylation of ERK1/2 in cells expressing the 5-HT1A receptor.
Caption: Workflow for measuring ERK1/2 phosphorylation.
Experimental Protocols
1. Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.[18][19]
-
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT.
-
Non-specific binding control: 10 µM Serotonin.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test compounds (NLX-101 and alternatives) at various concentrations.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound or control in assay buffer.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (in the presence of 10 µM Serotonin) from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro ERK1/2 Phosphorylation Western Blot Assay
This protocol measures the ability of a compound to induce phosphorylation of ERK1/2, a key downstream signaling event of 5-HT1A receptor activation by NLX-101.[20][21]
-
Materials:
-
Cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Serum-free cell culture medium.
-
Test compounds (NLX-101 and alternatives) at various concentrations.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal levels of ERK phosphorylation.
-
Treat cells with varying concentrations of the test compounds for a short duration (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
3. In Vivo Forced Swim Test (FST)
This behavioral test is used to assess the antidepressant-like effects of compounds in rodents.[7][22]
-
Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
-
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
-
Procedure:
-
Pre-test session (Day 1): Place each rat individually in the cylinder for a 15-minute swim session. This is to induce a state of behavioral despair.
-
Drug Administration (Day 2): Administer the test compound (NLX-101 or alternatives) or vehicle via the desired route (e.g., intraperitoneally, orally) at a specific time before the test session (e.g., 30-60 minutes).
-
Test session (Day 2): Place the rats back into the swim cylinder for a 5-minute test session.
-
Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
Data Analysis: Compare the immobility time of the drug-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
This guide provides a framework for the independent verification of NLX-101's activity. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific experimental conditions.
References
- 1. sterisindia.com [sterisindia.com]
- 2. NLX-101 - Neurolixis [neurolixis.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display ketamine-like RAAD and anti-TRD activities in rat CMS models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLX-101, a highly selective 5-HT1A receptor biased agonist, mediates antidepressant-like activity in rats via prefrontal cortex 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. repository.lsu.edu [repository.lsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. 3.4. Western Blotting and Detection [bio-protocol.org]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
VLS-101 Demonstrates Efficacy in Resistant Mantle Cell Lymphoma Cell Lines, Offering a Promising Alternative to Existing Therapies
For Immediate Release
A deep dive into the pre-clinical and clinical data of VLS-101, an antibody-drug conjugate targeting ROR1, reveals its potential in treating resistant mantle cell lymphoma (MCL), particularly in cases that have relapsed after CAR T-cell therapy. This comparison guide provides a comprehensive analysis of VLS-101's efficacy, mechanism of action, and compares it with other emerging treatments for this challenging patient population.
Researchers, scientists, and drug development professionals are constantly seeking novel therapeutic strategies to overcome treatment resistance in aggressive hematological malignancies. Mantle cell lymphoma (MCL), a rare and aggressive subtype of non-Hodgkin's B-cell lymphoma, presents a significant clinical challenge, with many patients relapsing even after innovative treatments like CAR T-cell therapy.[1][2] VLS-101 (also referred to as zilovertamab vedotin), an investigational antibody-drug conjugate (ADC), has shown considerable promise in preclinical and early clinical studies, especially in resistant MCL cell lines.[1][3]
VLS-101: Mechanism of Action
VLS-101 is composed of a humanized monoclonal antibody targeting the receptor tyrosine kinase-like orphan receptor 1 (ROR1), linked to the cytotoxic agent monomethyl auristatin E (MMAE).[3][4] ROR1 is an onco-embryonic protein that is highly expressed on the surface of various cancer cells, including MCL, but has limited expression in normal adult tissues, making it an attractive therapeutic target.[5][6]
The mechanism of action of VLS-101 involves a multi-step process designed for targeted cancer cell destruction.
Upon administration, VLS-101 binds to the ROR1 receptor on the surface of MCL cells.[3][4] This binding triggers the internalization of the VLS-101-ROR1 complex into the cell, where it is trafficked to the lysosome.[4][7] Within the acidic environment of the lysosome, the linker connecting the antibody to MMAE is cleaved, releasing the potent cytotoxic payload into the cytoplasm.[4] MMAE then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][7]
ROR1 Signaling Pathway in Mantle Cell Lymphoma
ROR1 is not just a passive target for drug delivery; it actively participates in signaling pathways that promote cancer cell survival and proliferation. In MCL, ROR1 can form a functional complex with CD19, a B-cell surface marker.[8][9][10] This ROR1/CD19 complex can activate downstream signaling pathways, such as the PI3K-AKT and MEK-ERK pathways, independently of the B-cell receptor (BCR)-BTK signaling pathway.[8][9][10] This provides a potential mechanism for resistance to BTK inhibitors like ibrutinib. Targeting ROR1, therefore, not only delivers a cytotoxic agent but also may disrupt these pro-survival signals.[5][6]
Efficacy of VLS-101 in Resistant Cell Lines
Preclinical studies have demonstrated the potent anti-tumor activity of VLS-101 in various MCL cell lines and patient-derived xenograft (PDX) models, including those resistant to other therapies.
In Vitro Efficacy:
VLS-101 has shown potent cytotoxic effects in ROR1-expressing MCL cell lines, with IC50 values in the low microgram per milliliter range.[3]
| Cell Line/Model | IC50 (µg/mL) at 72h | Resistance Profile |
| ROR1+ MCL Cell Lines | 4.0 - 23.3 | Not specified |
| Ex vivo primary CAR T-relapsed MCL cells | Dose-dependent cytotoxicity | CAR T-cell therapy |
In Vivo Efficacy:
In PDX models established from patients with MCL resistant to CAR T-cell therapy, ibrutinib, and/or venetoclax, VLS-101 demonstrated significant tumor regression.[1][3]
| PDX Model | Treatment | Outcome |
| CAR T-resistant subcutaneous PDX | VLS-101 (2.5 mg/kg, weekly x 3) | Elimination of tumor growth |
| Ibrutinib-venetoclax dual-resistant disseminated PDX | VLS-101 (2.5 mg/kg) | Eradication of tumors in the spleen and significant inhibition of tumor growth in the liver |
Comparison with Alternative Therapies for CAR T-Resistant Mantle Cell Lymphoma
The treatment landscape for MCL that has relapsed after CAR T-cell therapy is evolving. Several novel agents are being investigated and have shown promise.
| Therapy | Mechanism of Action | Efficacy in Relapsed/Refractory MCL (Post-CAR T data where available) |
| VLS-101 | ROR1-targeting antibody-drug conjugate | Phase 1b (heavily pretreated MCL): ORR 47%[3] |
| Pirtobrutinib | Non-covalent (reversible) BTK inhibitor | BRUIN study (prior cBTKi): ORR 52% in two patients with prior CAR T-cell therapy.[11] |
| Glofitamab | CD20xCD3 bispecific antibody | Phase 1/2 study (R/R MCL): ORR of 81% in a cohort of 29 patients. Data on post-CAR T patients is limited but shows promise.[12] In two reported cases of post-CAR T MCL, both showed objective responses.[12] |
| Epcoritamab | CD20xCD3 bispecific antibody | EPCORE NHL-1 (LBCL post-CAR T): ORR 54%, CR 34%.[13] Data in post-CAR T MCL is still emerging, but early results in B-cell lymphomas are encouraging.[14][15] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to evaluate the efficacy of VLS-101.
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic effect of VLS-101 on MCL cell lines and primary patient samples.
Protocol Summary:
-
Cell Seeding: MCL cell lines or primary cells from patients are seeded in multi-well plates.
-
Treatment: Cells are treated with a range of concentrations of VLS-101 or a vehicle control.
-
Incubation: The treated cells are incubated for a specified duration (e.g., 72 hours).
-
Staining: For apoptosis analysis, cells are stained with Annexin V and propidium iodide (PI). Annexin V identifies early apoptotic cells, while PI identifies late apoptotic and necrotic cells.[7]
-
Analysis: The percentage of apoptotic and viable cells is quantified using flow cytometry.
-
Data Interpretation: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of VLS-101.[3]
Cell Cycle Analysis
Objective: To determine the effect of VLS-101 on the cell cycle progression of MCL cells.
Protocol Summary:
-
Cell Treatment: MCL cells are treated with VLS-101 for a specific time.
-
Fixation: Cells are harvested and fixed, typically with ice-cold ethanol, to preserve their cellular state.[16][17]
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye like propidium iodide (PI).[18] The amount of PI that binds is proportional to the amount of DNA in each cell.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed to identify any cell cycle arrest.[16]
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo efficacy of VLS-101 in a more clinically relevant model that recapitulates the heterogeneity of human tumors.
Protocol Summary:
-
Tumor Engraftment: Tumor tissue from MCL patients, including those with resistant disease, is surgically implanted into immunodeficient mice (e.g., NSG mice).[19][20]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.[3]
-
Treatment Administration: VLS-101 is administered to the treatment group, typically via intravenous injection, at a specified dose and schedule.[3][4] The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. Systemic tumor burden can also be assessed by measuring biomarkers like serum beta-2-microglobulin.[3]
-
Survival Analysis: The overall survival of the mice in each group is monitored.
Conclusion
VLS-101 has emerged as a promising therapeutic agent for heavily pretreated and resistant mantle cell lymphoma. Its unique mechanism of targeting ROR1, an antigen highly expressed in MCL, and delivering a potent cytotoxic payload directly to the cancer cells, has demonstrated significant efficacy in preclinical models of CAR T-resistant disease and encouraging response rates in early clinical trials. While direct head-to-head comparisons with other emerging therapies for CAR T-resistant MCL are not yet available, the data for VLS-101 positions it as a strong candidate for further clinical development. For researchers and clinicians in the field of hematologic malignancies, VLS-101 represents a novel and potentially impactful addition to the therapeutic armamentarium against this challenging disease.
References
- 1. The antibody drug conjugate VLS-101 targeting ROR1 is effective in CAR T-resistant mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antibody drug conjugate VLS-101 targeting ROR1 is effective in CAR T-resistant mantle cell lymphoma | springermedizin.de [springermedizin.de]
- 4. ROR1 targeting with the antibody-drug conjugate VLS-101 is effective in Richter syndrome patient–derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between ROR1 and BCR pathways defines novel treatment strategies in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The antibody drug conjugate VLS-101 targeting ROR1 is effective in CAR T-resistant mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROR1/CD19 receptor complex promotes growth of mantle cell lymphoma cells independently of the B Cell Receptor-BTK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cutting Edge: ROR1/CD19 Receptor Complex Promotes Growth of Mantle Cell Lymphoma Cells Independently of the B Cell Receptor-BTK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pirtobrutinib in Patients with Previously Treated Mantle Cell Lymphoma | Docwire News [docwirenews.com]
- 12. Experiences with Glofitamab Administration following CAR T Therapy in Patients with Relapsed Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early Epcoritamab Administration Revives CAR‐T Cells in Relapsed/Refractory B‐Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effective and safe administration of Epcoritamab in relapsed CD19-CD5+ DLBCL following CAR-T therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
Meta-Analysis of LEI-101 Clinical Trial Data: A Comparative Guide for Researchers
Disclaimer: Initial searches for "LEI-101" did not yield information on a specific therapeutic agent. This guide assumes the user was referring to LB101 , a conditionally tetravalent PD-L1xCD47 bispecific antibody currently in Phase 1/2a clinical trials for advanced solid tumors (NCT05821777). This document provides a comparative analysis of LB101 based on available data and contrasts it with other immunotherapies for advanced solid tumors.
Introduction to LB101 and its Novel Mechanism of Action
LB101 is an investigational bispecific monoclonal antibody designed to simultaneously target two key immune checkpoints: Programmed Death-Ligand 1 (PD-L1) and Cluster of Differentiation 47 (CD47). This dual-targeting approach aims to overcome the limitations of single-agent immunotherapies by engaging both the adaptive and innate immune systems to fight cancer.
The innovative "LockBody®" technology of LB101 is engineered for tumor-specific activation. The anti-CD47 domains are initially "locked" and unable to bind to their target. Upon reaching the tumor microenvironment (TME), specific proteases cleave the linker hinges, "unlocking" the anti-CD47 domains. This mechanism is designed to minimize systemic toxicity, a known challenge with CD47-targeting therapies, while concentrating the therapeutic effect within the tumor.
Comparative Analysis of LB101 and Alternative Therapies
The treatment landscape for advanced solid tumors is rapidly evolving. While direct comparative trial data for LB101 is not yet available, this guide contrasts its profile with established and emerging therapies, including other immune checkpoint inhibitors and cell-based therapies.
Quantitative Data Summary
The following tables summarize the available efficacy and safety data for LB101 and its comparators. It is important to note that these are from different studies and are not direct head-to-head comparisons.
Table 1: Efficacy of LB101 and Other PD-L1xCD47 Bispecific Antibodies
| Drug | Clinical Trial | Tumor Types | N | Objective Response Rate (ORR) |
| LB101 | NCT05821777 (Phase 1/2a) | Advanced Solid Tumors | 25 (enrolled) | Data not yet reported[1] |
| PF-07257876 | NCT04881045 (Phase 1) | Advanced Solid Tumors (IO-refractory and -naïve) | 18 | 5.6% (1 confirmed partial response)[2] |
| IBI322 | Phase 1 | Advanced Solid Tumors | 20 (at active doses) | 20% (4 partial responses)[3] |
Table 2: Efficacy of Approved Immune Checkpoint Inhibitors in Advanced Solid Tumors (Illustrative Examples)
| Drug | Clinical Trial | Tumor Type | N | Objective Response Rate (ORR) |
| Pembrolizumab (Anti-PD-1) | KEYNOTE-001 (Phase 1) | Advanced Solid Tumors | 30 | Varied by tumor type[4] |
| Nivolumab (Anti-PD-1) | Phase 1 | Advanced Solid Tumors | 17 | 1 durable complete response, 2 partial responses[5] |
| Ipilimumab (Anti-CTLA-4) | Phase 1 (Pediatric) | Advanced Solid Tumors | 33 | No objective responses, 6 with stable disease[6] |
Table 3: Safety Profile of LB101 and Other PD-L1xCD47 Bispecific Antibodies (Most Common Treatment-Related Adverse Events - TRAEs)
| Drug | Grade ≥3 TRAEs | Most Common TRAEs (any grade) |
| LB101 | Data not yet reported | Data not yet reported |
| PF-07257876 | 22% (Grade 3: 6%, Grade 4: 17%) | Injection site reaction/erythema (72%), thrombocytopenia (33%), anemia (28%), nausea (22%)[2] |
| IBI322 | 22.4% | Anemia (31.0%), thrombocytopenia (22.4%), pyrexia (15.5%)[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial data. Below are generalized workflows for the types of therapies discussed.
LB101 Clinical Trial (NCT05821777) Workflow
The ongoing Phase 1/2a trial for LB101 follows a dose-escalation and expansion design.[1]
Caption: Workflow for the LB101 Phase 1/2a clinical trial.
General Immune Checkpoint Inhibitor Trial Protocol
Clinical trials for immune checkpoint inhibitors like pembrolizumab, nivolumab, and ipilimumab generally involve intravenous administration at specified intervals.[4][5][6]
Caption: Generalized experimental protocol for an immune checkpoint inhibitor clinical trial.
General CAR-T Cell Therapy Trial Protocol
CAR-T cell therapy trials involve a more complex, multi-step process.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I study of Nivolumab, an anti-PD-1 antibody, in patients with malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Clarification of "LEI-101" and General Guidance for Laboratory Waste Disposal
It is important to clarify that "LEI-101" does not refer to a chemical substance requiring a specific disposal protocol. Instead, "LEI" stands for Legal Entity Identifier, a 20-character alphanumeric code used to provide a unique global identifier for legal entities engaged in financial transactions.[1][2][3][4][5] The term "101" typically denotes introductory information on a topic. Therefore, a request for "this compound proper disposal procedures" likely stems from a misunderstanding of the term.
For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory waste are critical for safety and regulatory compliance. This guide provides essential, step-by-step information on the safe handling and disposal of chemical waste in a laboratory setting.
General Procedures for Laboratory Chemical Waste Disposal
The following procedures are based on general safety data sheet (SDS) guidelines and best practices for laboratory safety. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.
Step 1: Waste Identification and Classification
Properly identify and classify all chemical waste. Waste should be segregated based on its chemical properties to prevent dangerous reactions.
| Waste Category | Description | Examples | Disposal Container |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Chloroform, Dichloromethane, Perchloroethylene | Clearly labeled, compatible solvent waste container. |
| Non-Halogenated Solvents | Organic solvents without halogens. | Acetone, Ethanol, Hexanes, Toluene | Clearly labeled, compatible solvent waste container. |
| Corrosive Waste (Acids) | Strong acids and acidic solutions. | Hydrochloric acid, Sulfuric acid, Nitric acid | Clearly labeled, acid-resistant container. |
| Corrosive Waste (Bases) | Strong bases and alkaline solutions. | Sodium hydroxide, Potassium hydroxide, Ammonium hydroxide | Clearly labeled, base-resistant container. |
| Heavy Metal Waste | Solutions and solids containing heavy metals. | Lead, Mercury, Cadmium, Chromium compounds | Clearly labeled, dedicated container for heavy metal waste.[1] |
| Solid Chemical Waste | Contaminated labware, gloves, and solid chemicals. | Contaminated filter paper, used silica gel, solid chemical reagents | Labeled, sealed plastic bags or drums. |
Step 2: Proper Labeling and Storage
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name of all contents (no abbreviations or formulas)
-
The approximate percentage of each component
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., flammable, corrosive, toxic)
Store waste containers in a designated, well-ventilated, and secondary containment area to prevent spills and leaks. Ensure incompatible wastes are stored separately.
Step 3: Waste Disposal
Disposal of hazardous waste must be handled by a licensed hazardous-waste disposal contractor.[1][2] Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a typical workflow for the safe disposal of chemical waste in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of laboratory chemical waste.
Key Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, when handling hazardous waste.[2]
-
Ventilation: Handle and store volatile and odorous chemical waste in a well-ventilated area or under a fume hood.
-
Spill Management: Be prepared for spills. Have a spill kit readily available and be familiar with the procedures for cleaning up chemical spills.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.[1]
By adhering to these general guidelines and consulting the specific Safety Data Sheets for the chemicals you are working with, you can ensure the safe and compliant disposal of laboratory waste, fostering a secure research environment.
References
- 1. workiva.com [workiva.com]
- 2. LEI (Legal Entity Identifier): Creation, Usage & Benefits | Okta [okta.com]
- 3. Frequently Asked Questions | Office of Financial Research [financialresearch.gov]
- 4. Identifying Organizations - the Legal Entity Identifier (LEI) - Organizational Identity – GLEIF [gleif.org]
- 5. Legal Entity Identifier - Wikipedia [en.wikipedia.org]
Essential Safety and Logistical Information for Handling LEI-101 (LX-101)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling of LEI-101, identified as LX-101, a clinical-stage targeted therapy directed to the insulin-like growth factor 1 receptor (IGF-1R).[1] Developed by Lirum Therapeutics, LX-101 is a novel, payload-bearing therapeutic being investigated for oncological and autoimmune indications.[2][3] Given its nature as a potent, cytotoxic conjugate, stringent adherence to the following procedures is mandatory to ensure personnel safety and maintain experimental integrity.
Note: A specific Safety Data Sheet (SDS) for LX-101 is not publicly available. The following recommendations are based on guidelines for handling potent pharmaceutical compounds, cytotoxic drug conjugates, and antibody-drug conjugates (ADCs).[4][5][6]
Personal Protective Equipment (PPE)
Due to the potent nature of LX-101, a comprehensive PPE strategy is required to prevent exposure through inhalation, skin contact, or ingestion.[4][7] The minimum required PPE for handling LX-101 is outlined below.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against dermal absorption. Regular changes (e.g., every 30-60 minutes) are recommended. |
| Gown | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs. | Protects the body from splashes and aerosol exposure. Should be changed immediately after a spill or every two to three hours.[8] |
| Eye Protection | Safety goggles or a full-face shield. | Protects the eyes and face from splashes of hazardous materials.[8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosolization. | Prevents inhalation of the potent compound. Surgical masks are not sufficient.[7][8] |
| Additional Protection | Disposable sleeve covers and shoe covers. | Provides extra protection to exposed skin and prevents the spread of contamination. |
Operational Plan: Handling and Preparation
All handling of LX-101 must be conducted in a designated controlled environment to minimize exposure and prevent cross-contamination.
Engineering Controls:
-
Primary Engineering Control: A certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) must be used for all manipulations of LX-101.[7]
-
Ventilation: The work area should have controlled ventilation to ensure the containment of any potential aerosols.
Procedural Steps:
-
Preparation: Before handling, ensure all necessary materials, including PPE, decontamination supplies, and waste disposal containers, are within the containment area.
-
Reconstitution and Dilution: Follow specific experimental protocols for the reconstitution and dilution of LX-101 within the BSC or CACI. Use Luer-lock syringes and closed-system transfer devices (CSTDs) where feasible to minimize the risk of spills and aerosol generation.
-
Labeling: All containers with LX-101 must be clearly labeled with the compound name, concentration, and appropriate hazard symbols.
-
Decontamination: After each handling session, decontaminate all surfaces and equipment within the BSC or CACI using an appropriate deactivating agent.
Disposal Plan
The disposal of LX-101 and all contaminated materials must adhere to regulations for cytotoxic and hazardous waste.[9][10]
| Waste Stream | Disposal Procedure |
| Unused/Expired LX-101 | Dispose of as bulk chemotherapy waste in a designated, leak-proof, and clearly labeled hazardous waste container (often black).[10] |
| Contaminated Sharps | All needles, syringes, and other sharps contaminated with LX-101 must be placed in a puncture-resistant, yellow sharps container labeled "Chemo Sharps".[9] |
| Contaminated Labware and PPE | Gowns, gloves, bench paper, and other disposable materials contaminated with trace amounts of LX-101 should be disposed of in a designated yellow chemotherapy waste bag.[9][10] |
| Spills | Spills should be cleaned immediately using a chemotherapy spill kit. All materials used for cleanup are considered hazardous waste and must be disposed of accordingly. |
Experimental Protocols
Detailed experimental protocols for preclinical studies of LX-101 are not fully available in the public domain. However, press releases from Lirum Therapeutics mention the evaluation of LX-101's anti-tumor activity against various cancer cell lines.[2][3] A general methodology for such an in vitro study is provided below.
General In Vitro Cell Viability Assay:
-
Cell Culture: Culture cancer cell lines with known IGF-1R expression (e.g., Ewing's sarcoma, rhabdomyosarcoma) in appropriate media and conditions.
-
Treatment: Plate cells in 96-well plates and treat with a range of concentrations of LX-101. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, XTT, or a luminescent-based assay that measures ATP content.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of LX-101 in each cell line.
Signaling Pathway
LX-101 targets the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key component in cellular growth and survival pathways. The diagram below illustrates the IGF-1R signaling cascade.
Caption: Simplified IGF-1R signaling pathway and the inhibitory action of LX-101.
References
- 1. Lirum Therapeutics Announces Positive Data on LX-101, a Novel Clinical-Stage Targeted Therapy Demonstrating Potent Preclinical Activity Against IGF-Related Cancers, Accepted for Presentation at the 2024 ESMO Sarcoma and Rare Cancers Congres | santé log [santelog.com]
- 2. lirumtx.com [lirumtx.com]
- 3. lirumtx.com [lirumtx.com]
- 4. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 7. gerpac.eu [gerpac.eu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
